D(+)-Galactosamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLRMLTKYXDST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931528 | |
| Record name | 2-Amino-2-deoxyhexopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | Glucosamine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14257-79-5, 66-84-2 | |
| Record name | .beta.-D-Galaltosamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-deoxyhexopyranose--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glucosamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of D(+)-Galactosamine Hydrochloride-Induced Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
D(+)-Galactosamine hydrochloride (D-GalN) is a well-established experimental hepatotoxin widely used to induce liver injury in animal models that closely mimics human viral hepatitis and acute liver failure (ALF).[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying D-GalN-induced hepatotoxicity, with a particular focus on the molecular and cellular events that lead to liver damage. The guide details the critical role of uridine (B1682114) triphosphate (UTP) depletion, the inflammatory cascade initiated by Kupffer cell activation, and the subsequent induction of hepatocyte apoptosis and necrosis. Experimental protocols for inducing and assessing D-GalN-mediated liver injury are described, and quantitative data from key studies are summarized. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this complex pathological process.
Introduction to this compound as a Hepatotoxin
D-Galactosamine (D-GalN), an amino sugar derived from galactose, is a specific hepatotoxic agent because it is primarily metabolized by hepatocytes.[5][6] Its administration to experimental animals leads to dose-dependent liver injury characterized by inflammation, necrosis, and apoptosis, making it a valuable tool for studying the pathogenesis of liver diseases and for the preclinical evaluation of hepatoprotective drug candidates.[2][4][6][7][8] The co-administration of D-GalN with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, markedly potentiates its hepatotoxicity, leading to a robust and reproducible model of acute liver failure (ALF).[1][3][7][9] This combined treatment model is widely accepted as it accurately replicates endotoxin-induced acute liver damage observed in humans.[7]
Core Mechanism of Hepatotoxicity
The hepatotoxic effects of D-GalN are multifaceted, initiating with a primary metabolic disturbance that sensitizes hepatocytes to subsequent inflammatory insults. The overall mechanism can be dissected into several key interconnected events:
Depletion of Uridine Nucleotides
The initial and pivotal step in D-GalN-induced hepatotoxicity is the depletion of the intracellular pool of uridine triphosphate (UTP) in hepatocytes.[3][5] D-GalN is phosphorylated by galactokinase to D-galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process effectively traps uridine in the form of UDP-amino sugars, leading to a profound deficiency of UTP.[10]
The consequences of UTP depletion are severe and widespread:
-
Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and glycoproteins.[5][10] Its depletion leads to a cessation of transcription and protein synthesis, impairing normal cellular functions and repair mechanisms.[2][4][5]
-
Altered Cellular Function: The disruption of glycoprotein (B1211001) and glycolipid synthesis affects the integrity and function of cellular membranes and organelles, such as the endoplasmic reticulum (ER).[4]
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The inhibition of protein synthesis and glycosylation due to UTP depletion leads to the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[11][12][13] This triggers the unfolded protein response (UPR), a cellular signaling pathway aimed at restoring ER homeostasis.[13][14] However, prolonged or severe ER stress, as induced by D-GalN, leads to a maladaptive UPR that promotes apoptosis.[11][12][14] Key mediators of ER stress-induced apoptosis, such as CHOP (C/EBP homologous protein), are upregulated in the D-GalN/LPS model.[11][12]
Kupffer Cell Activation and Inflammatory Cascade
D-GalN sensitizes the liver to the effects of endotoxins, such as LPS.[2][15] LPS, recognized by Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages), triggers their activation.[16][17] Activated Kupffer cells release a barrage of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) playing a central and critical role.[4][9][18][19][20] Other important inflammatory mediators released include interleukin-1β (IL-1β), interleukin-6 (IL-6), and various chemokines.[4][9][21][22][23]
The crucial role of Kupffer cells and TNF-α is highlighted by studies showing that depletion of Kupffer cells or neutralization of TNF-α provides significant protection against D-GalN/LPS-induced liver injury.[18] Both soluble and transmembrane forms of TNF-α contribute to the inflammatory response and subsequent hepatocyte death.[19]
Oxidative Stress
The inflammatory environment fostered by activated Kupffer cells and infiltrating immune cells leads to a state of severe oxidative stress in the liver.[24] This is characterized by the excessive production of reactive oxygen species (ROS) and a concurrent depletion of antioxidant defenses, such as glutathione (B108866) (GSH) and antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT).[25] Oxidative stress contributes to cellular damage by causing lipid peroxidation of membranes, protein oxidation, and DNA damage, further exacerbating hepatocyte injury and death.[3]
Hepatocyte Apoptosis and Necrosis
The culmination of UTP depletion, ER stress, inflammatory cytokine signaling, and oxidative stress is the induction of hepatocyte cell death, primarily through apoptosis and necrosis.[4][26][27]
-
Apoptosis: TNF-α, binding to its receptor (TNFR1) on hepatocytes, activates the extrinsic apoptosis pathway.[24][28] This leads to the activation of a caspase cascade, including the key executioner caspase, caspase-3, resulting in characteristic apoptotic features like DNA fragmentation.[24][28][29] The Fas/FasL and TGF-β signaling pathways also contribute to the apoptotic process.[24]
-
Necrosis: In addition to apoptosis, D-GalN also induces oncotic necrosis, which is a form of cell death characterized by cellular swelling and lysis.[26] This process contributes significantly to the overall parenchymal cell loss and the release of damage-associated molecular patterns (DAMPs) that further fuel inflammation.[26]
Data Presentation
The following tables summarize quantitative data from representative studies on D-GalN-induced hepatotoxicity, illustrating the biochemical and cellular changes observed.
Table 1: Serum Biochemical Markers of Liver Injury
| Parameter | Control Group | D-GalN/LPS Treated Group | Fold Change | Reference |
| ALT (U/L) | ~25-50 | >1000 | >20-40 | [20][21] |
| AST (U/L) | ~50-100 | >2000 | >20-40 | [20][21] |
| Total Bilirubin (mg/dL) | ~0.1-0.2 | >1.0 | >5-10 | [2][16] |
Table 2: Markers of Oxidative Stress
| Parameter | Control Group | D-GalN/LPS Treated Group | Change | Reference |
| Malondialdehyde (MDA) (nmol/mg protein) | Low | Significantly Increased | Increase | [7][30] |
| Superoxide Dismutase (SOD) (U/mg protein) | High | Significantly Decreased | Decrease | [25][30] |
| Catalase (CAT) (U/mg protein) | High | Significantly Decreased | Decrease | [25][30] |
Table 3: Inflammatory Cytokines and Apoptosis Markers
| Parameter | Control Group | D-GalN/LPS Treated Group | Change | Reference |
| Serum TNF-α (pg/mL) | Undetectable/Low | Significantly Increased | Increase | [16][21][28] |
| Serum IL-6 (pg/mL) | Undetectable/Low | Significantly Increased | Increase | [16][21][22] |
| Hepatic Caspase-3 Activity | Basal | Significantly Increased | Increase | [24][28] |
| TUNEL-positive (apoptotic) cells (%) | <1% | >5% | Increase | [24][26] |
Experimental Protocols
Induction of Acute Liver Failure in Mice with D-GalN/LPS
This protocol is widely used to create a robust and reproducible model of ALF.[1][5][7]
-
Animals: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
Reagents:
-
This compound (Sigma-Aldrich) dissolved in sterile saline.
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich) dissolved in sterile saline.
-
-
Procedure:
-
Mice are fasted overnight with free access to water.
-
D-GalN is administered via intraperitoneal (i.p.) injection at a dose of 700 mg/kg body weight.[5][24]
-
LPS is administered via i.p. injection at a dose of 10 µg/kg body weight, typically concurrently with or shortly after the D-GalN injection.[5][24]
-
Animals are monitored for signs of distress. Liver and blood samples are typically collected 6-8 hours post-injection for analysis, as this is the time point when significant liver injury is observed.[11][24]
-
Assessment of Liver Injury
-
Serum Biochemistry: Blood is collected via cardiac puncture or from the tail vein. Serum is separated by centrifugation and used to measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available kits.
-
Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for morphological evaluation of necrosis, inflammation, and hemorrhage.[21]
-
TUNEL Assay: To detect apoptotic cells, paraffin-embedded liver sections are subjected to Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining according to the manufacturer's protocol.[24]
Measurement of Inflammatory Markers and Oxidative Stress
-
ELISA: Serum levels of TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[16][24]
-
Western Blotting: Liver tissue homogenates are used to determine the protein expression levels of key signaling molecules, such as cleaved caspase-3, Beclin-1, and CHOP, by Western blot analysis.[11][24]
-
Oxidative Stress Assays: Liver homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes like SOD and CAT using specific assay kits.[25]
Visualization of Pathways and Workflows
Signaling Pathways in D-GalN/LPS-Induced Hepatotoxicity
References
- 1. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Hepatotoxic effect of D-galactosamine and protective role of lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autophagy and ER stress in LPS/GalN‑induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The contribution of endoplasmic reticulum stress to liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endoplasmic Reticulum Stress in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Kupffer-cell-expressed transmembrane TNF-α is a major contributor to lipopolysaccharide and D-galactosamine-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 26. "Oncotic necrosis and caspase-dependent apoptosis during galactosamine-" by Jaspreet S. Gujral, Anwar Farhood et al. [hsrc.himmelfarb.gwu.edu]
- 27. researchgate.net [researchgate.net]
- 28. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
D(+)-Galactosamine Hydrochloride: A Technical Guide for Researchers
An In-depth Review of the Chemical Properties, Synthesis, and Biological Applications of a Key Hepatotoxic Agent
Abstract
D(+)-Galactosamine hydrochloride is a pivotal research tool, primarily utilized for inducing experimental liver injury in animal models, which closely mimics the pathophysiology of viral hepatitis in humans. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its established applications in biomedical research. The document further elucidates the molecular signaling pathways implicated in D(+)-Galactosamine-induced hepatotoxicity and provides standardized experimental protocols for inducing acute liver failure in murine models. This guide is intended for researchers, scientists, and professionals in the field of drug development and liver disease research.
Chemical and Physical Properties
This compound is an amino sugar derived from galactose. Its hydrochloride salt is a white to off-white crystalline solid. Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [1][2] |
| Molecular Weight | 215.63 g/mol | [1][2][3] |
| Melting Point | 182-185 °C (decomposes) | [4] |
| Optical Rotation ([α]D) | +96° (c=1, H₂O, 24 hrs) | [4] |
| Solubility | ||
| Water | 50 mg/mL | [5] |
| DMSO | 25 mg/mL (with warming) | [6] |
| Ethanol (B145695) | ~5 mg/mL | [7] |
| PBS (pH 7.2) | ~10 mg/mL | [7] |
| Appearance | White to off-white crystalline solid | [5][8] |
| CAS Number | 1772-03-8 | [1][2] |
Spectroscopic Data:
Comprehensive spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum | Key Peaks/Shifts | References |
| ¹H NMR (D₂O) | A mixture of anomers is typically observed. Key signals include peaks around 5.48 ppm and 4.89 ppm. | [9] |
| ¹³C NMR | Signals corresponding to the carbon backbone of the galactosamine molecule. | [6] |
| FT-IR | Characteristic peaks for O-H, N-H, and C-O functional groups. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from more common sugars like D-glucosamine or D-galactose. Below are outlined protocols based on established chemical transformations.
Synthesis from Tri-O-acetyl-D-galactal
This method involves the addition of nitrosyl chloride to the acetylated glycal.[10]
Experimental Protocol:
-
Addition of Nitrosyl Chloride: Tri-O-acetyl-D-galactal is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C). A solution of nitrosyl chloride in the same solvent is added dropwise. The reaction mixture is stirred for several hours at low temperature.
-
Formation of the Oximino Sugar: The resulting adduct is then treated with a base (e.g., pyridine) to form the acetylated 2-oximinohexose derivative.
-
Reduction of the Oxime: The oxime is reduced to the corresponding amine using a reducing agent such as a zinc-copper couple in glacial acetic acid.[10]
-
Hydrolysis and Purification: The resulting product is then subjected to acidic hydrolysis with hydrochloric acid to remove the acetyl protecting groups and to form the hydrochloride salt. The final product is purified by recrystallization, typically from a mixture of ethanol and ether.[10]
Conversion from D-Glucosamine Derivatives
This synthetic route involves the inversion of stereochemistry at the C-4 position of a D-glucosamine derivative.[7][11]
Experimental Protocol:
-
Protection of Functional Groups: Commercially available D-glucosamine hydrochloride is first N-acylated (e.g., with phthalic anhydride) and then fully acetylated to protect the hydroxyl groups.[11]
-
Selective Deprotection and Sulfonation: The acetyl group at the C-4 position is selectively removed, and the resulting free hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate.
-
Nucleophilic Substitution (Inversion): The C-4 sulfonate is then displaced by a nucleophile, such as acetate, via an SN2 reaction. This step inverts the stereochemistry at C-4, converting the gluco-configuration to the galacto-configuration.
-
Deprotection and Hydrochloride Salt Formation: Finally, all protecting groups are removed under acidic conditions with hydrochloric acid to yield this compound. Purification is achieved through recrystallization.
Biological Activity and Mechanism of Action
D(+)-Galactosamine is a potent hepatotoxic agent widely used to induce liver injury in animal models that mimics human viral hepatitis.[6] Its toxicity stems from its ability to disrupt normal cellular metabolism in hepatocytes.
The primary mechanism of D(+)-Galactosamine-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP). Galactosamine is phosphorylated to galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. The accumulation of UDP-galactosamine traps uridine, leading to a severe deficiency of UTP. This UTP depletion inhibits RNA and protein synthesis, ultimately leading to cell death.[6]
Furthermore, D(+)-Galactosamine administration sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[8][12] This sensitization leads to the activation of apoptotic signaling pathways.
Signaling Pathways in D(+)-Galactosamine-Induced Hepatotoxicity
The combination of D(+)-Galactosamine and lipopolysaccharide (LPS) is a common and potent method to induce fulminant hepatic failure. LPS activates immune cells, such as Kupffer cells, to release TNF-α. In D-galactosamine-sensitized hepatocytes, TNF-α binding to its receptor (TNFR1) triggers a signaling cascade that leads to apoptosis.[12][13]
References
- 1. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Galactose protects hepatocytes against TNF-α-induced apoptosis by promoting activation of the NF-κB signaling pathway in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. A new synthesis of D-galactosamine from D-glucosamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. This compound | 1772-03-8 [chemicalbook.com]
- 9. This compound(1772-03-8) 1H NMR spectrum [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TNF Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
A Technical Guide to the Applications of D-Galactosamine Hydrochloride (CAS 1772-03-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Galactosamine hydrochloride (D-GalN), a derivative of the amino sugar galactose, is a potent and selective hepatotoxic agent. Its ability to induce liver injury that histologically and biochemically resembles human viral hepatitis has established it as an indispensable tool in experimental liver research. This technical guide provides an in-depth overview of the core applications of D-GalN, with a particular focus on its use in creating animal models of acute liver failure, often in conjunction with lipopolysaccharide (LPS). The guide details the underlying mechanisms of D-GalN-induced hepatotoxicity, including the depletion of essential uridine (B1682114) nucleotides and the subsequent inflammatory and apoptotic cascades. Comprehensive experimental protocols, quantitative toxicological and biochemical data, and detailed signaling pathway diagrams are presented to equip researchers with the necessary information for utilizing D-GalN in their studies. Furthermore, this guide touches upon the applications of D-GalN in the field of glycobiology.
Introduction to D-Galactosamine Hydrochloride
D-(+)-Galactosamine hydrochloride, with the CAS number 1772-03-8, is a white crystalline solid that is highly soluble in water.[1] Its primary and most significant application in biomedical research is the induction of experimental hepatotoxicity.[2] When administered to laboratory animals, D-GalN is selectively metabolized by hepatocytes, leading to a cascade of events that culminate in liver cell death and inflammation.[3] This unique property makes it a critical compound for investigating the pathophysiology of liver diseases, such as fulminant hepatic failure, and for evaluating the efficacy of potential hepatoprotective therapies.[2][4]
Mechanism of Action: Inducing Hepatotoxicity
The hepatotoxic effects of D-Galactosamine hydrochloride are primarily attributed to its ability to disrupt essential metabolic pathways within hepatocytes. The core mechanism involves the "uracil trap," which leads to the depletion of uridine triphosphate (UTP), a critical component for the synthesis of RNA, proteins, and complex carbohydrates.[3][5][6]
The metabolic trapping of uridine nucleotides occurs as follows:
-
D-GalN is phosphorylated to D-galactosamine-1-phosphate.
-
This intermediate then reacts with UTP to form UDP-galactosamine.
-
The accumulation of UDP-galactosamine and its derivatives effectively sequesters the available uridine pool, leading to a profound UTP deficiency.[7]
This depletion of UTP has several downstream consequences:
-
Inhibition of Macromolecular Synthesis: The lack of UTP severely hampers the synthesis of RNA and proteins, leading to cellular dysfunction.[3][6]
-
Induction of Apoptosis and Necrosis: The cellular stress caused by the inhibition of essential metabolic processes triggers programmed cell death (apoptosis) and necrosis in hepatocytes.[3][5] D-GalN administration has been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway.[5]
-
Sensitization to Inflammatory Mediators: D-GalN-treated hepatocytes become highly susceptible to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[8][9] This sensitization is a cornerstone of the widely used D-GalN/LPS co-administration model of acute liver failure.
Applications in Liver Disease Modeling
The most prominent application of D-Galactosamine hydrochloride is in the creation of animal models of liver injury. These models are instrumental in studying disease mechanisms and for the preclinical assessment of novel therapeutic agents.
D-Galactosamine Hydrochloride-Induced Hepatitis
Administration of D-GalN alone can induce a model of hepatitis that shares similarities with human viral hepatitis.[5] This model is characterized by hepatocellular necrosis, inflammation, and the elevation of serum liver enzymes.
The D-Galactosamine/Lipopolysaccharide (LPS) Model of Fulminant Hepatic Failure
A more robust and widely used model is the co-administration of D-GalN with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][10] In this model, D-GalN sensitizes the liver to the inflammatory effects of LPS, leading to a rapid and severe form of acute liver failure that closely mimics the clinical presentation of fulminant hepatic failure in humans.[11] The combination of D-GalN and LPS triggers a potent inflammatory response, characterized by the release of high levels of pro-inflammatory cytokines such as TNF-α and various interleukins (IL-1β, IL-6).[5][12] This cytokine storm, coupled with the direct toxic effects of D-GalN, results in massive hepatocyte apoptosis and necrosis.[6]
Quantitative Data
Toxicological Data
| Compound | Species | Route of Administration | Toxicity Value | Reference |
| D-Galactosamine HCl | Mouse | Intraperitoneal | LD50: 2,660 mg/kg | [5][13] |
| D-Galactosamine HCl | Rat | Intraperitoneal | TDLO: 200 mg/kg | [5] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLO: Lowest Published Toxic Dose.
Biochemical Markers of Liver Injury
The administration of D-GalN, alone or with LPS, leads to significant elevations in serum biochemical markers indicative of liver damage.
| Model | Species | D-GalN Dose | LPS Dose | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| D-GalN | Rat | 1.1 g/kg (i.p.) | - | 48 hours | Significantly Increased | Significantly Increased | [8] |
| D-GalN/LPS | Mouse | 700 mg/kg (i.p.) | 10 µg/kg (i.p.) | 6-10 hours | Significantly Increased | Significantly Increased | [6] |
| D-GalN/LPS | Rat | 400 mg/kg (i.v.) | 32 µg/kg (i.v.) | 12 hours | 3000-4000 | - | [11] |
| D-GalN/LPS | Mouse | 800 mg/kg (i.p.) | 10 µg/kg (i.p.) | 12 hours | Peak Elevation | Peak Elevation | [14] |
ALT: Alanine Aminotransferase AST: Aspartate Aminotransferase
Inflammatory Cytokine Levels
The D-GalN/LPS model is characterized by a rapid and robust increase in pro-inflammatory cytokines.
| Model | Species | D-GalN Dose | LPS Dose | Time Point | Serum TNF-α | Serum IL-6 | Reference |
| D-GalN/LPS | Mouse | 600 mg/kg (i.p.) | 10 µg/kg (i.p.) | 1.5 hours | Peak Elevation | - | [8] |
| D-GalN/LPS | Rat | D-GalN/LPS | - | 2-12 hours | - | Increased | [15] |
Experimental Protocols
Induction of Acute Liver Failure in Mice (D-GalN/LPS Model)
This protocol describes a common method for inducing acute liver failure in mice using D-Galactosamine hydrochloride and LPS.
Materials:
-
D-Galactosamine hydrochloride (CAS 1772-03-8)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6-8 weeks old)
-
Sterile syringes and needles for intraperitoneal injection
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of D-GalN in sterile saline. A common concentration is 20 mg/mL.
-
Prepare a solution of LPS in sterile saline. A common concentration is 10 µg/mL.
-
Ensure all solutions are sterile and pyrogen-free.
-
-
Animal Dosing:
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
Acute liver injury typically develops within 6-12 hours.[6][12]
-
At the desired time point, euthanize the mice and collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Harvest the liver for histopathological analysis and molecular studies.
-
Isolation of Primary Hepatocytes
This protocol provides a general overview of the two-step collagenase perfusion method for isolating primary hepatocytes from rodents.
Materials:
-
Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with EGTA)
-
Digestion buffer (e.g., Williams' Medium E containing collagenase)
-
Culture medium (e.g., Williams' Medium E supplemented with fetal bovine serum, penicillin/streptomycin, and insulin)
-
Surgical instruments
-
Peristaltic pump and tubing
-
Sterile filters (e.g., 100 µm cell strainer)
-
Centrifuge
Procedure:
-
Surgical Preparation: Anesthetize the animal and perform a laparotomy to expose the portal vein.
-
Perfusion:
-
Cannulate the portal vein and begin perfusing the liver with warm (37°C) perfusion buffer to flush out the blood.
-
Once the liver has blanched, switch to the warm digestion buffer containing collagenase and continue perfusion until the liver becomes soft and begins to disintegrate.
-
-
Hepatocyte Isolation:
-
Excise the liver and transfer it to a sterile petri dish containing culture medium.
-
Gently tease the liver apart to release the hepatocytes.
-
Filter the cell suspension through a sterile cell strainer to remove undigested tissue.
-
-
Cell Purification and Plating:
-
Centrifuge the cell suspension at a low speed (e.g., 50 x g) for a few minutes to pellet the hepatocytes.
-
Wash the hepatocyte pellet several times with culture medium to remove non-parenchymal cells and debris.
-
Resuspend the final hepatocyte pellet in culture medium and determine cell viability (e.g., using trypan blue exclusion).
-
Plate the viable hepatocytes on collagen-coated culture dishes.
-
Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity
D-Galactosamine/LPS-Induced Apoptosis
The combination of D-GalN and LPS triggers a signaling cascade that culminates in hepatocyte apoptosis. A key mediator of this process is TNF-α.
Caption: D-GalN/LPS-induced apoptotic signaling pathway.
NF-κB Signaling in D-Galactosamine-Induced Liver Injury
The transcription factor NF-κB plays a complex role in liver injury. While it can promote inflammation, it also has pro-survival functions. D-GalN-induced transcriptional inhibition prevents the expression of NF-κB-dependent anti-apoptotic genes, thereby sensitizing hepatocytes to TNF-α-mediated apoptosis.
Caption: NF-κB signaling in the context of D-GalN treatment.
Applications in Glycobiology
Beyond its use as a hepatotoxin, D-Galactosamine hydrochloride serves as a valuable tool in the field of glycobiology. As an amino sugar, it is a fundamental building block for the synthesis of complex carbohydrates, including glycoproteins, glycolipids, and glycosaminoglycans.[2][16]
Researchers utilize D-GalN for:
-
Synthesis of Glycoconjugates: D-GalN and its derivatives are used in the chemical and enzymatic synthesis of custom glycoconjugates.[17] These synthetic molecules are crucial for studying the biological roles of specific glycan structures in processes such as cell recognition, signaling, and immune responses.[2]
-
Studying Glycosylation: D-GalN can be used to study the process of protein N-glycosylation in hepatocytes. By interfering with the normal glycosylation pathway, researchers can investigate the impact of altered glycan structures on protein function and secretion.
Conclusion
D-Galactosamine hydrochloride is a versatile and powerful tool for researchers in the fields of hepatology, toxicology, and drug development. Its ability to reliably induce liver injury in a manner that recapitulates key aspects of human liver disease makes it an invaluable reagent for creating preclinical models. The detailed quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists seeking to employ D-GalN in their research. Furthermore, its applications in glycobiology underscore its broader utility in biomedical science. As with any potent biological agent, a thorough understanding of its mechanisms of action and proper handling are essential for its effective and safe use in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iphasebiosci.com [iphasebiosci.com]
- 6. Systematic studies toward the synthesis of d-galactosamine-containing coumarin glycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. NFkappaB and caspase-3 activity in apoptotic hepatocytes of galactosamine-sensitized mice treated with TNFalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molecularlab.it [molecularlab.it]
- 13. mouselivercells.com [mouselivercells.com]
- 14. Collection - Synthesis of dâGalactosamine and dâAllosamine Derivatives via a Microwave-Assisted Preparation of 1,6-Anhydroglucosamine - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 15. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Synthesis of D-galactosamine derivatives and binding studies using isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D-Galactosamine in Glycobiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Galactosamine (B3058547) (D-GalN) is a pivotal amino sugar in the field of glycobiology, serving both as a fundamental component of glycoproteins and as a potent experimental tool for inducing liver injury. This guide provides a comprehensive technical overview of D-GalN's core functions, its metabolic pathways, and its applications in research, particularly in modeling liver failure. By elucidating the mechanisms of D-GalN-induced hepatotoxicity, we can gain deeper insights into the intricate processes of protein glycosylation, cellular stress responses, and inflammatory signaling cascades. This document offers detailed experimental protocols, quantitative data summaries, and visual diagrams of key signaling pathways to support researchers and drug development professionals in their work.
Introduction to D-Galactosamine
D-Galactosamine is a hexosamine derived from galactose, playing a role in the synthesis of glycoproteins such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[1] Its primary significance in experimental biology, however, stems from its ability to induce acute liver failure in animal models. This hepatotoxic effect is highly specific to liver cells, making D-GalN an invaluable tool for studying liver pathophysiology and testing potential hepatoprotective therapies.[2][3]
The co-administration of D-Galactosamine with lipopolysaccharide (LPS) dramatically sensitizes animals to LPS-induced liver injury, creating a robust and reproducible model of fulminant hepatic failure that mimics many aspects of human liver disease.[4][5][6] This model is characterized by widespread hepatocyte apoptosis and necrosis, driven by a cascade of inflammatory and cell death signaling pathways.[4][5]
The Biochemical and Metabolic Landscape of D-Galactosamine
The hepatotoxicity of D-Galactosamine is rooted in its unique metabolic pathway within hepatocytes. Following uptake, D-GalN is phosphorylated by galactokinase to form D-galactosamine-1-phosphate. This product is then converted to UDP-galactosamine by UDP-galactose uridyltransferase.[1] This process leads to a critical depletion of intracellular uridine (B1682114) triphosphate (UTP) pools.[1][7][8]
The depletion of UTP has profound consequences for hepatocyte function:
-
Inhibition of Macromolecular Synthesis: UTP is essential for the synthesis of RNA and proteins. Its depletion leads to a shutdown of transcription and translation, impairing the production of vital cellular components.[2][9][10]
-
Impaired Glycosylation: UTP is a precursor for UDP-sugars, which are the donor substrates for glycosyltransferases. A lack of UTP disrupts the synthesis of UDP-glucose and other UDP-sugars, leading to impaired N- and O-glycosylation of proteins.[1][11] This results in the production of misfolded and non-functional glycoproteins.
-
Endoplasmic Reticulum (ER) Stress: The accumulation of under-glycosylated and misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a key cellular stress pathway.[12][13]
Metabolic Pathway of D-Galactosamine
References
- 1. Galactosamine - Wikipedia [en.wikipedia.org]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. Hepatocyte specific long lasting inhibition of protein N-glycosylation by D-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. INVOLVEMENT OF ENDOPLASMIC RETICULUM STRESS IN A NOVEL CLASSIC GALACTOSEMIA MODEL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Initial Studies on D-Galactosamine-Induced Liver Injury
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-Galactosamine (D-GalN) is a highly specific hepatotoxin extensively utilized in preclinical research to model liver injury that mirrors the histopathological features of human viral hepatitis.[1] Its primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) in hepatocytes, leading to the inhibition of RNA and protein synthesis.[1][2][3] This sensitization makes hepatocytes highly susceptible to further insults, particularly from endotoxins like lipopolysaccharide (LPS). The co-administration of D-GalN and LPS creates a robust, accelerated model of fulminant hepatic failure, characterized by widespread apoptosis, necrosis, and a profound inflammatory response.[4][5] This guide provides a comprehensive overview of the core mechanisms, experimental protocols, key biochemical markers, and signaling pathways elucidated in initial and foundational studies of D-GalN-induced hepatotoxicity.
Core Mechanisms of D-Galactosamine Hepatotoxicity
The hepatotoxic effects of D-GalN can be understood through two primary mechanisms: its direct metabolic interference within hepatocytes and its role in sensitizing the liver to inflammatory mediators.
Uridine Triphosphate (UTP) Depletion
Upon entering hepatocytes, D-GalN is metabolized, trapping uridine in the form of UDP-galactosamine. This process effectively sequesters the cellular pool of UTP, a critical precursor for the synthesis of RNA and glycoproteins.[2][3] The consequences of UTP depletion are twofold:
-
Inhibition of Macromolecule Synthesis: The lack of UTP halts RNA transcription and, consequently, protein synthesis.[1][6] This transcriptional inhibition prevents the production of essential protective proteins, rendering the cell vulnerable.
-
Cellular Injury: Prolonged inhibition of these vital cellular processes leads directly to hepatocyte damage, manifesting as both apoptosis and necrosis.[2][7]
Sensitization to Inflammatory Mediators (LPS/TNF-α)
While high doses of D-GalN can cause liver injury on their own, its most common application in research is in combination with a low, otherwise non-toxic dose of LPS.[3] D-GalN sensitizes hepatocytes to the cytotoxic effects of Tumor Necrosis Factor-alpha (TNF-α), a primary cytokine released in response to LPS.[2][8]
The sequence of events is as follows:
-
Kupffer Cell Activation: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver.[5]
-
TNF-α Release: This binding activates the Kupffer cells, triggering the release of pro-inflammatory cytokines, most notably TNF-α.[5][9]
-
Hepatocyte Apoptosis: The D-GalN-induced inhibition of protein synthesis prevents hepatocytes from mounting a protective response against TNF-α. TNF-α then binds to its receptor (TNF-R1) on the sensitized hepatocytes, activating a caspase cascade that leads to programmed cell death (apoptosis).[3][5][10]
This combined D-GalN/LPS model is highly effective for studying fulminant hepatic failure due to its rapid onset and robust inflammatory and apoptotic response.[4]
Experimental Protocols and Methodologies
The following protocols are representative of foundational studies for inducing liver injury in animal models.
D-Galactosamine-Induced Injury Model (Rat)
This model relies solely on a high dose of D-GalN to induce hepatotoxicity.
-
Reagents: D-Galactosamine hydrochloride dissolved in 0.9% saline.
-
Induction Protocol: A single intraperitoneal (i.p.) injection of D-GalN is administered at a dose ranging from 800 mg/kg to 1.1 g/kg body weight.[2][11] A control group receives an equivalent volume of saline.[2]
-
Time Course: Significant liver injury, characterized by elevated serum enzymes, typically develops within 48 hours.[2]
-
Sample Collection: Blood and liver tissues are collected at predetermined time points (e.g., 24, 48 hours) post-injection for biochemical and histological analysis.[2][12]
D-Galactosamine / LPS Co-administration Model (Mouse)
This is the most widely used model for acute and fulminant liver failure.
-
Animal Model: Male C57BL/6J mice are commonly used.[4]
-
Reagents: D-Galactosamine and Lipopolysaccharide (from E. coli).
-
Induction Protocol: A single intraperitoneal (i.p.) injection of D-GalN (e.g., 800 mg/kg) is co-administered with a low dose of LPS (e.g., 100 µg/kg).[13] Control groups receive saline.
-
Time Course: Severe, acute liver injury develops rapidly, often within 6 to 8 hours.[4][13]
-
Sample Collection: Due to the rapid onset, samples are typically collected between 6 and 8 hours post-injection.[13]
Key Experimental Analyses
-
Biochemical Analysis: Serum is analyzed for markers of liver damage, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[4][14] Markers of oxidative stress such as superoxide (B77818) dismutase (SOD), catalase (CAT), and malondialdehyde (MDA) are measured in liver homogenates.[11]
-
Histopathological Analysis: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate the extent of necrosis, inflammatory cell infiltration, and steatosis.[15][16]
-
Molecular Analysis: Gene and protein expression of key inflammatory cytokines (TNF-α, IL-6, IL-1β) and apoptosis-related factors (Caspase-3, Fas/FasL) are quantified using techniques like qPCR, Western blot, or immunohistochemistry.[3][4][9]
Quantitative Data Summary
The following tables summarize key quantitative findings from representative studies on D-GalN-induced liver injury.
Table 1: Serum Biochemical Markers in D-GalN-Treated Rats (48h post-injection)
| Parameter | Control Group (Mean ± SD) | D-GalN Group (1.1 g/kg) (Mean ± SD) | P-value | Reference |
|---|---|---|---|---|
| Alanine Aminotransferase (ALT) U/L | 39.08 ± 5.61 | 2150.0 ± 1163.0 | <0.001 | [2] |
| Aspartate Aminotransferase (AST) U/L | 114.25 ± 17.58 | 5116.0 ± 2901.0 | <0.0001 | [2] |
| Total Bilirubin (mg/dl) | 0.22 ± 0.05 | 2.14 ± 1.51 | <0.004 | [2] |
| Ammonia (µg/dl) | 127.58 ± 27.68 | 275.66 ± 96.65 | <0.005 | [2] |
| Albumin (g/dl) | 3.32 ± 0.17 | 2.58 ± 0.32 | <0.001 |[2] |
Table 2: Hepatic Oxidative Stress Markers in D-GalN-Treated Rats
| Parameter | Control Group | D-GalN Group (800 mg/kg) | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) Activity | Baseline | Significantly Reduced | [11] |
| Catalase (CAT) Activity | Baseline | Significantly Reduced | [11] |
| Malondialdehyde (MDA) Level | Baseline | Significantly Elevated |[11] |
Table 3: Serum Liver Injury Markers in Chicks with D-GalN and LPS (6h post-injection)
| Parameter | Control Group | D-GalN (40 mg) + LPS (0.1 mg) | Reference |
|---|---|---|---|
| Aspartate Aminotransferase (AST) U/L | ~150 | ~400 | [17][18] |
| Alanine Aminotransferase (ALT) U/L | ~5 | ~15 | [17][18] |
| Lactate Dehydrogenase (LDH) U/L | ~1000 | ~3000 | [17][18] |
(Values are approximate, based on graphical data from the source)
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental processes involved in D-GalN studies.
Diagrams
Caption: Standard experimental workflow for D-GalN-induced liver injury studies.
Caption: Core mechanism of hepatotoxicity induced by D-Galactosamine alone.
Caption: Synergistic pathway of liver injury by D-Galactosamine and LPS.
Caption: Key inflammatory signaling pathways activated in D-GalN/LPS injury.
References
- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. researchgate.net [researchgate.net]
- 6. Prevention of galactosamine-induced liver cell necrosis by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 12. imrpress.com [imrpress.com]
- 13. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inflammatory Response Induced by D-Galactosamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Galactosamine (D-GalN) is a hepatotoxic amino sugar extensively utilized in experimental models to induce liver injury that closely mimics the histopathological and functional characteristics of human viral hepatitis.[1][2] By depleting the intracellular pool of uracil (B121893) nucleotides in hepatocytes, D-GalN inhibits the synthesis of RNA and proteins, leading to cellular stress and damage.[3] While D-GalN alone can cause liver injury, it is most frequently co-administered with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[4] This combination potently sensitizes the liver to the effects of LPS, triggering a robust and acute inflammatory response that culminates in fulminant hepatic failure.[3][5] This D-GalN/LPS model is invaluable for studying the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective drug candidates.[5] This guide provides a detailed examination of the core mechanisms, signaling pathways, and experimental protocols associated with the D-GalN-induced inflammatory response.
Core Mechanisms of D-Galactosamine-Induced Inflammation
The inflammatory response to D-GalN, particularly when combined with LPS, is a multi-faceted process involving the activation of resident liver macrophages (Kupffer cells), the production of a cascade of pro-inflammatory cytokines, and the subsequent induction of hepatocyte apoptosis and necrosis.[3]
-
Sensitization by D-Galactosamine: D-GalN's primary role is to inhibit hepatocyte RNA synthesis, which makes the cells highly susceptible to the cytotoxic effects of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[3][6]
-
LPS-Mediated Activation: LPS acts as the primary inflammatory trigger. It is recognized by Toll-like receptor 4 (TLR4) on the surface of Kupffer cells.[6][7] This recognition initiates a powerful intracellular signaling cascade.
-
Kupffer Cell Activation and Cytokine Storm: Upon TLR4 activation, Kupffer cells release a torrent of pro-inflammatory cytokines, principally TNF-α, Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][8] TNF-α is considered a critical mediator responsible for the subsequent hepatocyte apoptosis and lethality in this model.[9][10]
-
Hepatocyte Apoptosis and Necrosis: The released TNF-α binds to its receptor (TNFR) on the surface of D-GalN-sensitized hepatocytes. This engagement activates downstream apoptotic pathways, primarily involving the activation of caspase-3, a key executioner caspase.[3][11][12] The resulting widespread hepatocyte death leads to massive liver necrosis, inflammation, and ultimately, acute liver failure.[3][13]
Key Signaling Pathways
The inflammatory cascade triggered by D-GalN/LPS involves several interconnected signaling pathways. The activation of TLR4 is the central initiating event, which diverges into pathways that control inflammation (NF-κB, MAPKs) and programmed cell death.
TLR4, NF-κB, and MAPK Signaling
LPS binding to TLR4 on Kupffer cells recruits the adaptor protein MyD88, initiating a signaling cascade that activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][14] NF-κB is a crucial transcription factor for pro-inflammatory cytokines, including TNF-α.[14] Simultaneously, the activation of MAPKs—specifically JNK, ERK, and p38—further amplifies the inflammatory response.[15] Phosphorylated JNK and ERK activation can be observed as early as 3 hours after D-GalN administration, followed by p38 activation.[15]
References
- 1. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]
- 2. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Expression of Toll-like receptor 4 in various organs in rats with D-galactosamine-induced acute hepatic failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LINKING OXIDATIVE STRESS TO INFLAMMATION: TOLL-LIKE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-35 Attenuates D-Galactosamine/Lipopolysaccharide-Induced Liver Injury via Enhancing Interleukin-10 Production in Kupffer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-galactosamine-induced mouse hepatic apoptosis: possible involvement with tumor necrosis factor, but not with caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pure.aah.org [pure.aah.org]
- 14. oncotarget.com [oncotarget.com]
- 15. Activation of mitogen activated protein kinase (MAPK) during D-galactosamine intoxication in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Galactosamine Hydrochloride: An In-Depth Technical Guide for Liver Research Beginners
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D-Galactosamine hydrochloride (D-GalN) as a tool for inducing experimental liver injury, a cornerstone model for studying acute liver failure and developing novel hepatoprotective therapies.
Introduction to D-Galactosamine Hydrochloride (D-GalN)
D-Galactosamine hydrochloride is a synthetic amino sugar derived from galactose.[1][2] In liver research, it is a widely used hepatotoxic agent to induce liver injury in animal models that closely mimics the pathophysiology of human viral hepatitis and acute liver failure.[3][4][5][6] D-GalN is often used in combination with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to create a robust and reproducible model of fulminant hepatic failure.[3][4][7]
The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides within hepatocytes.[2][3] This leads to the inhibition of RNA and protein synthesis, ultimately disrupting cellular metabolism and integrity.[2][8] This metabolic stress sensitizes the hepatocytes to the inflammatory effects of LPS, which triggers a potent immune response.
The D-GalN/LPS Model of Acute Liver Injury
The co-administration of D-GalN and LPS provides a synergistic effect, leading to massive hepatocyte apoptosis and necrosis, characteristic of acute liver failure.[8] This model is highly valued for its ability to replicate key features of clinical acute liver failure, including a rapid onset, severe inflammation, and significant elevation of liver enzymes.[4][9]
Mechanism of Action
The induction of liver injury by D-GalN/LPS follows a multi-step process:
-
Hepatocyte Sensitization: D-GalN administration leads to a rapid depletion of UTP pools in hepatocytes, impairing their ability to synthesize essential macromolecules and rendering them vulnerable to subsequent insults.[2][3]
-
Immune System Activation: LPS, recognized by Toll-like receptor 4 (TLR4) on immune cells, primarily Kupffer cells (the resident macrophages in the liver), triggers a potent inflammatory cascade.
-
Cytokine Storm: Activated Kupffer cells release a barrage of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[10]
-
Signaling Pathway Activation: TNF-α binds to its receptor on the sensitized hepatocytes, activating downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]
-
Apoptosis and Necrosis: The activation of these pathways culminates in the execution of programmed cell death (apoptosis) and uncontrolled cell death (necrosis) of hepatocytes, leading to massive liver damage.[3][8]
Data Presentation: Experimental Parameters
The following tables summarize typical quantitative data from studies utilizing the D-GalN/LPS-induced liver injury model. It is crucial to note that optimal conditions may vary depending on the animal strain, age, and specific research objectives, and preliminary experiments are recommended to establish these parameters.[3]
Table 1: Typical Dosages of D-GalN and LPS for Inducing Acute Liver Injury
| Animal Model | D-GalN Dosage (mg/kg) | LPS Dosage (µg/kg) | Administration Route | Reference |
| Mice | 700 | 10 | Intraperitoneal | [8] |
| Mice | 800 | 500 | Intraperitoneal | [9] |
| Rats | 800 | 8 | Intraperitoneal | [13] |
| Rats | 1100 | - | Intraperitoneal | [14] |
Table 2: Key Biochemical Markers of D-GalN/LPS-Induced Liver Injury
| Marker | Description | Typical Change | Reference |
| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver; released into the bloodstream upon liver cell damage. | Significant Increase | [9][13][15] |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; elevated levels indicate tissue damage. | Significant Increase | [9][13][15] |
| Total Bilirubin (TBIL) | A yellow compound produced during the normal breakdown of red blood cells; elevated levels can indicate liver dysfunction. | Increase | [13][14] |
| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine that plays a central role in the inflammatory cascade. | Significant Increase | [13] |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine involved in the acute phase response. | Significant Increase | [13] |
Experimental Protocols
This section provides a generalized methodology for inducing acute liver injury in mice using D-GalN and LPS.
Materials
-
D-Galactosamine hydrochloride (powder)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free 0.9% saline
-
Experimental animals (e.g., C57BL/6 mice, 6-8 weeks old)
-
Sterile syringes and needles
Preparation of Reagents
-
D-GalN Solution: Dissolve D-Galactosamine hydrochloride in sterile saline to the desired concentration (e.g., 100 mg/mL). Ensure complete dissolution.
-
LPS Solution: Dissolve LPS in sterile saline to the desired concentration (e.g., 10 µg/mL). Vortex thoroughly to ensure a homogenous suspension.
Experimental Procedure
-
Animal Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Fasting: Fast the animals for 12-16 hours before the induction of liver injury, with free access to water.
-
Administration of D-GalN and LPS:
-
Administer the prepared D-GalN solution via intraperitoneal (i.p.) injection.
-
Administer the prepared LPS solution via i.p. injection. The injections can be given concurrently or with a short interval (e.g., 30 minutes).
-
-
Monitoring: Monitor the animals for signs of distress. The onset of liver injury is typically rapid, with significant changes observed within 6-8 hours.[4][8]
-
Sample Collection: At the designated time point (e.g., 6, 8, or 24 hours post-injection), euthanize the animals and collect blood and liver tissue for analysis.
-
Blood: Collect blood via cardiac puncture for serum separation and subsequent biochemical analysis (ALT, AST, cytokines).
-
Liver Tissue: Perfuse the liver with cold phosphate-buffered saline (PBS) to remove blood. A portion of the liver can be fixed in 10% neutral buffered formalin for histopathological examination, while the remaining tissue can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Assessment of Liver Injury
-
Biochemical Analysis: Measure serum levels of ALT, AST, and other relevant markers using commercially available kits.
-
Histopathological Examination: Process the formalin-fixed liver tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). Examine the sections for evidence of necrosis, apoptosis, inflammation, and structural changes.[9][15][16]
-
Molecular Analysis: Analyze gene and protein expression of key inflammatory and apoptotic markers in liver tissue lysates using techniques such as qPCR, Western blotting, and ELISA.
Mandatory Visualizations
Signaling Pathway of D-GalN/LPS-Induced Liver Injury
Caption: Signaling cascade in D-GalN/LPS-induced hepatotoxicity.
Experimental Workflow for D-GalN/LPS Liver Injury Model
Caption: Workflow for the D-GalN/LPS liver injury model.
Conclusion
The D-Galactosamine hydrochloride, particularly in combination with LPS, provides a powerful and clinically relevant model for studying the mechanisms of acute liver failure and for the preclinical evaluation of potential therapeutic interventions. A thorough understanding of the experimental variables and underlying signaling pathways is crucial for researchers entering this field. This guide serves as a foundational resource to facilitate the successful implementation of this important experimental model.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Galactosamine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. researchgate.net [researchgate.net]
- 6. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 12. Lipopolysaccharide/D-galactosamine-induced acute liver injury could be attenuated by dopamine receptor agonist rotigotine via regulating NF-κB signaling pathway. | Semantic Scholar [semanticscholar.org]
- 13. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Induction of Hepatitis in Mice with D-Galactosamine/LPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The co-administration of D-galactosamine (D-GalN) and lipopolysaccharide (LPS) in mice is a widely utilized and reproducible model for inducing acute liver injury that mimics the pathophysiology of fulminant hepatitis in humans.[1][2][3][4] D-GalN, a specific hepatotoxic agent, inhibits RNA and protein synthesis in hepatocytes, thereby sensitizing the liver to the inflammatory effects of LPS.[1] LPS, a component of the outer membrane of Gram-negative bacteria, activates an inflammatory cascade, leading to hepatocyte apoptosis and necrosis.[4][5] This model is invaluable for studying the mechanisms of acute liver failure and for the preclinical evaluation of potential therapeutic agents.[3]
Mechanism of Action
The synergistic toxicity of D-GalN and LPS involves a multi-step process. D-GalN depletes uridine (B1682114) triphosphate (UTP) pools within hepatocytes, leading to a shutdown of essential macromolecular synthesis.[1][6] This renders the hepatocytes highly vulnerable to cytotoxic insults. Subsequently, LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, the resident macrophages of the liver.[5][7] This interaction triggers a signaling cascade, primarily through the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB.[5][8] Activated NF-κB orchestrates the transcription of various pro-inflammatory cytokines, with tumor necrosis factor-alpha (TNF-α) being a key mediator of the ensuing liver damage.[5][9] TNF-α, along with other cytokines like IL-1β and IL-6, induces hepatocyte apoptosis and necrosis through caspase activation and engagement of death receptor pathways such as the Fas/FasL system.[1][5] The NLRP3 inflammasome is also implicated in the inflammatory response.[10][11]
Experimental Protocols
Materials and Reagents
-
D-Galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich, Cat. No. L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Equipment for blood collection (e.g., micro-hematocrit tubes, retro-orbital sinus puncture equipment)
-
Centrifuge for serum separation
-
Biochemical analyzer for ALT and AST measurement
-
Histology equipment and reagents (formalin, paraffin, hematoxylin (B73222), and eosin)
Animal Husbandry
Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water. Acclimatize the animals for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee guidelines.
Induction of Acute Liver Injury
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile 0.9% saline to a final concentration of 70 mg/mL.
-
Dissolve LPS in sterile 0.9% saline to a final concentration of 1 µg/mL.
-
Prepare fresh solutions on the day of the experiment.
-
-
Administration:
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of morbidity (e.g., lethargy, ruffled fur).
-
Hepatocyte apoptosis is typically observed 6-10 hours post-injection.[1]
-
Euthanize mice at predetermined time points (e.g., 6, 8, 12, or 24 hours) for sample collection.
-
Collect blood via cardiac puncture or retro-orbital sinus puncture for serum biochemistry.
-
Harvest the liver for histopathological analysis and other molecular assays.
-
Assessment of Liver Injury
-
Serum Biochemistry:
-
Allow blood to clot at room temperature and centrifuge to separate the serum.
-
Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular damage.[12]
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (B541160) (H&E).
-
Examine the slides for evidence of necrosis, apoptosis, inflammatory cell infiltration, and hemorrhage.[12][13]
-
Data Presentation
Table 1: Recommended Dosages and Administration Route
| Reagent | Dosage Range | Typical Dosage | Administration Route |
| D-Galactosamine | 300 - 800 mg/kg | 700 mg/kg | Intraperitoneal (i.p.) |
| Lipopolysaccharide | 10 - 500 µg/kg | 10 µg/kg | Intraperitoneal (i.p.) |
Table 2: Time Course of Key Pathological Events
| Time Post-Injection | Event |
| 1 - 4 hours | Peak serum levels of pro-inflammatory cytokines (TNF-α, IL-6).[14] |
| 6 - 10 hours | Onset of hepatocyte apoptosis and necrosis.[1] |
| 6 - 24 hours | Peak serum ALT and AST levels.[15] |
| 8 - 10 hours | Significant mortality in severe models.[14] |
Table 3: Expected Changes in Biomarkers of Liver Injury
| Biomarker | Expected Change in D-GalN/LPS Group |
| Serum ALT | Significantly increased |
| Serum AST | Significantly increased |
| Serum TNF-α | Significantly increased |
| Serum IL-6 | Significantly increased |
| Hepatic Caspase-3 Expression | Increased |
| Hepatic Fas/FasL Expression | Increased |
Visualizations
Caption: Experimental workflow for inducing and assessing D-GalN/LPS hepatitis in mice.
Caption: Signaling pathways in D-GalN/LPS-induced hepatocyte injury.
References
- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 4. Protective Role of 4-Octyl Itaconate in Murine LPS/D-GalN-Induced Acute Liver Failure via Inhibiting Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsjournals.org [atsjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for D-Galactosamine-Induced Hepatocyte Apoptosis in vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Galactosamine (D-GalN) for the induction of apoptosis in hepatocytes in vitro. This model is crucial for studying liver diseases, evaluating hepatoprotective drug candidates, and elucidating the molecular mechanisms of programmed cell death in liver cells.
Introduction
D-Galactosamine is a hepatotoxic amino sugar that specifically targets hepatocytes. It functions by depleting the intracellular pool of uracil (B121893) nucleotides, which leads to the inhibition of RNA and protein synthesis. This sensitization makes hepatocytes highly susceptible to apoptosis induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or bacterial components such as lipopolysaccharide (LPS). The D-GalN/LPS or D-GalN/TNF-α co-treatment model is a well-established and widely used method to induce fulminant hepatic failure and study hepatocyte apoptosis both in vivo and in vitro. Apoptosis in this model is primarily mediated through the activation of death receptor pathways, leading to a cascade of caspase activation.
Data Presentation: D-Galactosamine Concentrations for Apoptosis Induction
The effective concentration of D-Galactosamine can vary depending on the cell type (e.g., primary hepatocytes vs. immortalized cell lines) and the co-sensitizing agent used. The following table summarizes quantitative data from various studies.
| Cell Type | D-Galactosamine (D-GalN) Concentration | Co-treatment Agent & Concentration | Incubation Time | Observed Effect |
| Human Hepatocyte L02 Cells | 40 mM | None | Not Specified | Upregulation of Bax, downregulation of Bcl-2, induction of apoptosis.[1] |
| Human Hepatocyte L02 Cells | 1 mM | LPS (10 ng/mL) | Not Specified | Induction of hepatocyte injury and apoptosis.[2] |
| Primary Cultured Rat Hepatocytes | 2.5 - 10 mM | None | Not Specified | Induction of apoptosis associated with moderate oxidative stress.[3] |
| Primary Cultured Rat Hepatocytes | 40 mM | None | Not Specified | Reduction in apoptotic markers and enhancement of necrosis and intracellular oxidative stress.[3] |
Signaling Pathway of D-GalN/TNF-α Induced Apoptosis
D-Galactosamine sensitizes hepatocytes to TNF-α-mediated apoptosis. Upon binding of TNF-α to its receptor (TNFR1), a signaling cascade is initiated that, in the absence of protective protein synthesis (inhibited by D-GalN), leads to the activation of caspases and execution of apoptosis.
Caption: D-GalN/TNF-α induced apoptotic signaling pathway in hepatocytes.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Hepatocyte Cell Lines (e.g., L02, HepG2) using D-GalN and TNF-α
This protocol provides a general framework for inducing apoptosis in cultured hepatocyte cell lines. Optimization of concentrations and incubation times is recommended for each specific cell line and experimental setup.
Materials:
-
Hepatocyte cell line (e.g., L02, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
D-Galactosamine (D-GalN) solution (sterile)
-
Recombinant Human/Murine TNF-α (sterile)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 24-well tissue culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Caspase activity assay kit (e.g., Caspase-3 colorimetric or fluorometric assay)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed hepatocytes in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare fresh treatment media. For a final concentration of 1 mM D-GalN and 10 ng/mL TNF-α, dilute the stock solutions in a complete culture medium.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the treatment media to the respective wells. Include the following controls:
-
Vehicle control (medium only)
-
D-GalN only
-
TNF-α only
-
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours). Apoptosis is typically observed within 6-10 hours in D-GalN/LPS models.[4]
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest the cells by trypsinization, including the supernatant which may contain apoptotic bodies.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
-
Caspase-3 Activity Assay:
-
Following treatment, lyse the cells according to the assay kit's protocol.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate as per the manufacturer's instructions to allow for cleavage of the substrate.
-
Measure the absorbance or fluorescence using a microplate reader. The increase in signal is proportional to the caspase-3 activity.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro hepatocyte apoptosis experiment using D-Galactosamine.
References
Application Notes and Protocols for Establishing a Reproducible D-Galactosamine-Induced Acute Liver Injury Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a reproducible acute liver injury model using D-Galactosamine (B3058547) (D-GalN), alone or in combination with Lipopolysaccharide (LPS). This model is highly relevant for studying the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective drug candidates.
D-Galactosamine is a specific hepatotoxic agent that, when administered to rodents, mimics the features of viral hepatitis.[1][2][3] It selectively targets hepatocytes, leading to the depletion of uridine (B1682114) triphosphate (UTP) and subsequent inhibition of RNA and protein synthesis.[3][4] This cellular stress triggers a cascade of events including inflammation, oxidative stress, apoptosis, and necrosis, culminating in acute liver injury.[5] The co-administration of a low dose of LPS, a component of the outer membrane of Gram-negative bacteria, can potentiate the hepatotoxic effect of D-GalN, leading to a more severe and rapid onset of liver failure.[4][6]
Experimental Protocols
D-Galactosamine (D-GalN) Induced Acute Liver Injury Model
This protocol outlines the induction of acute liver injury using D-GalN alone. It is a well-established model that produces consistent and reproducible liver damage.
a. Materials:
-
D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile, pyrogen-free 0.9% saline solution
-
Experimental animals (e.g., Wistar rats or C57BL/6 mice)
-
Standard laboratory equipment for animal handling and injections
b. Animal Husbandry:
-
House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the experiment.[7]
c. Experimental Procedure:
-
Preparation of D-GalN Solution: Dissolve D-Galactosamine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 200 mg/mL).[8]
-
Animal Grouping: Randomly divide animals into a control group and a D-GalN treated group.
-
Induction of Liver Injury:
-
Control Group: Administer an equivalent volume of sterile 0.9% saline via intraperitoneal (i.p.) injection.
-
D-GalN Group: Administer D-GalN at a dose of 400-800 mg/kg body weight via i.p. injection.[2][9] The specific dose may need to be optimized based on the animal strain and desired severity of injury.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for clinical signs of distress.
-
At a predetermined time point (typically 24-48 hours post-injection), euthanize the animals.[8]
-
Collect blood samples via cardiac puncture for serum biochemical analysis.
-
Harvest the liver for histopathological examination and molecular analysis.
-
D-Galactosamine (D-GalN) / Lipopolysaccharide (LPS) Co-administration Model
This protocol describes a more severe model of acute liver failure induced by the synergistic action of D-GalN and LPS. This model is characterized by a rapid and robust inflammatory response.[6]
a. Materials:
-
D-Galactosamine hydrochloride
-
Lipopolysaccharide (from E. coli, serotype O111:B4 or equivalent)
-
Sterile, pyrogen-free 0.9% saline solution
-
Experimental animals (e.g., C57BL/6 mice)
b. Experimental Procedure:
-
Preparation of Reagents: Prepare separate sterile solutions of D-GalN and LPS in 0.9% saline.
-
Animal Grouping: Divide animals into control and D-GalN/LPS treated groups.
-
Induction of Liver Injury:
-
Monitoring and Sample Collection:
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for establishing and evaluating the D-GalN-induced acute liver injury model.
Table 1: Recommended Dosages for D-GalN and D-GalN/LPS Models
| Model | Animal Species | D-GalN Dosage (mg/kg) | LPS Dosage (µg/kg) | Administration Route | Typical Time to Injury |
| D-GalN Alone | Rat | 400 - 1100[2][8] | N/A | Intraperitoneal | 24 - 48 hours |
| D-GalN/LPS | Mouse | 700 - 800[4][11] | 10 - 100[4][11] | Intraperitoneal | 6 - 10 hours |
Table 2: Key Biomarkers for Assessing Liver Injury
| Biomarker | Description | Expected Change in Injury Model | Method of Analysis |
| Alanine Aminotransferase (ALT) | An enzyme primarily found in the liver; a sensitive indicator of hepatocyte damage.[10][12] | Significant Increase[8] | Serum Biochemical Assay |
| Aspartate Aminotransferase (AST) | An enzyme found in the liver and other organs; elevated levels indicate tissue damage.[10][12] | Significant Increase[8] | Serum Biochemical Assay |
| Total Bilirubin | A waste product from the breakdown of red blood cells; elevated levels indicate impaired liver function. | Significant Increase[8] | Serum Biochemical Assay |
| Albumin | A protein synthesized by the liver; decreased levels can indicate severe liver dysfunction. | Significant Decrease[8] | Serum Biochemical Assay |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | Mediators of the inflammatory response that are upregulated in liver injury.[4][13] | Significant Increase | ELISA, qPCR |
| Apoptosis Markers (e.g., Caspase-3) | Key executioner caspase in the apoptotic pathway.[4] | Increased Activation/Expression | Western Blot, Immunohistochemistry |
| Oxidative Stress Markers (e.g., MDA, SOD) | Malondialdehyde (MDA) is a marker of lipid peroxidation, while Superoxide Dismutase (SOD) is an antioxidant enzyme. | Increased MDA, Decreased SOD activity[14][15] | Biochemical Assays |
Visualization of Key Processes
Experimental Workflow
Caption: A streamlined workflow for the D-GalN acute liver injury model.
Signaling Pathways in D-GalN-Induced Hepatotoxicity
Caption: Core signaling cascades initiated by D-Galactosamine in hepatocytes.
Histopathological Evaluation
A critical component of validating the D-GalN model is the histological analysis of liver tissue.
Protocol for Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Fixation: Immediately fix liver tissue samples in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
-
Microscopy: Examine the stained sections under a light microscope.
Expected Histopathological Findings:
-
Control Group: Normal hepatic architecture with well-defined lobules, central veins, and portal triads.[2][16]
-
D-GalN Treated Group:
By following these detailed protocols and utilizing the provided quantitative data and visualizations, researchers can reliably establish and validate a D-Galactosamine-induced acute liver injury model for their specific research needs.
References
- 1. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 7. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 11. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of carvacrol on hepatic marker enzymes and antioxidant status in D-galactosamine-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoliquiritigenin alleviates LPS/ D-GalN-induced acute liver failure by activating the PGC-1α/ Nrf2 pathway to reduce oxidative stress and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amygdalin attenuates acute liver injury induced by D-galactosamine and lipopolysaccharide by regulating the NLRP3, NF-κB and Nrf2/NQO1 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An ultrastructural and histochemical study of the prominent inflammatory response in D(+)-galactosamine hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Galactosamine Hydrochloride-Induced Fulminant Hepatic Failure in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing fulminant hepatic failure (FHF) in rats using D-Galactosamine hydrochloride (D-GalN). This model is a well-established and widely used tool in preclinical research to study the pathogenesis of acute liver failure and to evaluate the efficacy of potential therapeutic agents.
Introduction
D-Galactosamine (D-GalN) is a specific hepatotoxin that, when administered to rats, leads to a reproducible model of liver injury that closely mimics the clinical features of fulminant hepatic failure in humans.[1][2][3] D-GalN is primarily metabolized by hepatocytes, where it depletes the intracellular pool of uridine (B1682114) nucleotides.[4][5] This depletion inhibits the synthesis of RNA and proteins, leading to hepatocyte apoptosis and necrosis.[4][6] The hepatotoxic effects of D-GalN can be potentiated by the co-administration of a low dose of lipopolysaccharide (LPS), which sensitizes the liver to inflammatory damage, primarily mediated by tumor necrosis factor-alpha (TNF-α).[4][5][7] This combined D-GalN/LPS model results in a more severe and rapid onset of FHF.[1][7]
Mechanism of D-Galactosamine Induced Hepatotoxicity
The primary mechanism of D-GalN-induced liver injury involves the trapping of uridine phosphates. D-GalN is phosphorylated to D-galactosamine-1-phosphate, which then reacts with UDP-glucose to form UDP-galactosamine. This process depletes the cellular pool of UTP, which is essential for the synthesis of RNA, proteins, and other vital macromolecules. The key steps in the signaling pathway are outlined below.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical, hematological and histological changes in a fulminant hepatic failure rat model for artificial liver assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Sterile Filtration of D-Galactosamine Hydrochloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactosamine hydrochloride is an amino sugar widely utilized in biomedical research, primarily as a hepatotoxic agent to induce experimental liver injury in animal models, mimicking viral hepatitis.[1][2][3] Its mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP), leading to the inhibition of RNA and protein synthesis in hepatocytes.[4] This selective toxicity makes it an invaluable tool for studying liver disease pathogenesis and for the preclinical evaluation of hepatoprotective drug candidates.[1][2] This document provides detailed protocols for the preparation and sterile filtration of D-Galactosamine hydrochloride solutions for research applications.
Physicochemical Properties and Solubility Data
D-Galactosamine hydrochloride is a white to off-white crystalline powder.[1] It is soluble in water and various organic solvents.[5][6] A summary of its key properties and solubility is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Storage (Solid) | -20°C for long-term stability (≥4 years) | [5] |
| Solubility in Water | ~50 g/L at 20°C; up to 100 mg/mL with sonication | [7][8] |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL | [5] |
| Solubility in DMSO | Approximately 25 mg/mL | [5] |
| Solubility in Ethanol (B145695) | Approximately 5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous D-Galactosamine Hydrochloride Solution
This protocol describes the preparation of a sterile aqueous solution of D-Galactosamine hydrochloride, suitable for cell culture experiments and in vivo studies.
Materials:
-
D-(+)-Galactosamine hydrochloride (≥98% purity)
-
Sterile, pyrogen-free water for injection or cell culture grade water
-
Sterile glassware (beaker, graduated cylinder)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile storage vials or tubes
-
Analytical balance
-
pH meter (optional, for pH adjustment if required)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Calculation: Determine the required mass of D-Galactosamine hydrochloride based on the desired final concentration and volume.
-
Weighing: Accurately weigh the calculated amount of D-Galactosamine hydrochloride powder using an analytical balance.
-
Dissolution:
-
Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.
-
Add approximately 80% of the final volume of sterile water.
-
Stir the solution on a magnetic stir plate at room temperature until the solid is completely dissolved. The solution should be clear and colorless to very faintly yellow.[6]
-
If dissolution is slow, gentle warming or sonication can be used to aid the process.[4]
-
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume.
-
pH Adjustment (Optional): If the experimental protocol requires a specific pH, measure the pH of the solution and adjust as necessary using sterile solutions of HCl or NaOH.
-
Sterile Filtration:
-
Draw the solution into a sterile syringe of an appropriate volume.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile storage vial. This step is crucial for removing any potential microbial contamination.[4]
-
-
Storage:
-
Aqueous solutions are not recommended for long-term storage; it is best to prepare them fresh for each experiment.[5]
-
If short-term storage is necessary, store the solution at 2-8°C for no longer than one day.[5] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a D-Galactosamine Hydrochloride Stock Solution in an Organic Solvent
For certain applications, a concentrated stock solution in an organic solvent may be required.
Materials:
-
D-(+)-Galactosamine hydrochloride (≥98% purity)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Sterile, amber glass vials with screw caps
-
Pipettes and sterile, filter-barrier pipette tips
Procedure:
-
Weighing: Weigh the desired amount of D-Galactosamine hydrochloride in a sterile vial.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the target concentration (e.g., 25 mg/mL in DMSO).[5]
-
Mixing: Vortex or sonicate the vial until the solid is completely dissolved. The solvent should be purged with an inert gas.[5]
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.
Note: When diluting the organic stock solution into aqueous buffers for biological experiments, ensure the final concentration of the organic solvent is insignificant, as it may have physiological effects.[5]
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the key steps for the preparation and sterile filtration of an aqueous D-Galactosamine hydrochloride solution.
Caption: Workflow for preparing sterile D-Galactosamine hydrochloride solution.
Signaling Pathway in D-Galactosamine-Induced Hepatotoxicity
D-Galactosamine hydrochloride induces liver injury by depleting uridine nucleotides and sensitizing hepatocytes to inflammatory cytokines like TNF-α, which activates downstream inflammatory and apoptotic pathways such as NF-κB and MAPK.[3][9]
Caption: D-Galactosamine HCl-induced hepatotoxicity signaling cascade.
Safety Precautions
D-Galactosamine hydrochloride should be handled with care as it is a hazardous substance.[5] Avoid ingestion, inhalation, and contact with skin and eyes.[5] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. nbinno.com [nbinno.com]
- 2. apexbt.com [apexbt.com]
- 3. D(+)-Galactosamine hydrochloride | 1772-03-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. D- (+)-Galactosamine BioReagent, cell culture mammalian 1772-03-8 [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Galactosamine hydrochloride [chembk.com]
Application Notes and Protocols for the D-Galactosamine Model of Liver Regeneration
For Researchers, Scientists, and Drug Development Professionals
The D-galactosamine (D-GalN) model is a widely utilized and reproducible experimental system for studying acute liver injury and the subsequent regenerative processes. This model is particularly relevant for investigating the pathophysiology of liver failure and for the preclinical evaluation of hepatoprotective and regenerative therapies. D-GalN, a galactose derivative, selectively induces hepatocyte apoptosis and necrosis, initiating a robust inflammatory and regenerative response that mimics many aspects of human acute liver failure.[1][2][3] This document provides detailed application notes and experimental protocols for the successful implementation of the D-GalN-induced liver regeneration model.
Mechanism of Action
D-galactosamine is a specific hepatotoxin that, upon administration, is metabolized by hepatocytes, leading to the depletion of uridine (B1682114) triphosphate (UTP).[2] This UTP depletion inhibits the synthesis of RNA and proteins, ultimately causing hepatocyte death.[2] To enhance and synchronize the liver injury, D-GalN is often co-administered with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4][5] LPS activates Kupffer cells (resident liver macrophages) to release a cascade of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[5][6][7] TNF-α, in concert with D-GalN-induced sensitization of hepatocytes, leads to massive apoptosis and necrosis, triggering a well-defined regenerative response characterized by hepatocyte proliferation.[5][8]
Applications of the D-GalN Model
-
Studying the molecular mechanisms of acute liver failure and regeneration: This model allows for the investigation of key signaling pathways, cellular interactions, and molecular mediators involved in both the injury and repair phases.[1][9]
-
Preclinical screening of hepatoprotective drugs: The D-GalN model is a valuable tool for evaluating the efficacy of novel therapeutic agents aimed at preventing or treating acute liver injury.[4][10]
-
Investigating the role of inflammation in liver pathology: The model provides a platform to study the complex interplay between inflammatory cells, cytokines, and hepatocytes.
-
Evaluating novel biomarkers for liver injury: Researchers can use this model to identify and validate new diagnostic and prognostic markers of acute liver failure.[11][12]
Data Presentation
Table 1: Typical Dosages for D-GalN and LPS in Rodent Models
| Animal Model | D-Galactosamine (D-GalN) Dose | Lipopolysaccharide (LPS) Dose | Route of Administration | Reference |
| Mice (C57BL/6J) | 700 - 800 mg/kg | 10 - 100 ng/g (10 - 100 µg/kg) | Intraperitoneal (i.p.) | [4][5][13] |
| Rats (Wistar) | 1.1 - 1.4 g/kg | 50 µg/kg | Intraperitoneal (i.p.) | [6][14][15] |
| Rats (Sprague-Dawley) | 20 and 50 mg/kg (oral) | GalN/LPS | Oral | [10] |
Table 2: Time Course of Key Events in the D-GalN/LPS Model in Mice
| Time Post-Injection | Key Events | Biomarkers/Assays | Reference |
| 1 - 6 hours | Onset of hepatocyte apoptosis and necrosis; release of pro-inflammatory cytokines. | Serum ALT/AST, TNF-α, IL-6 levels; TUNEL staining. | [4][5][8] |
| 12 - 24 hours | Peak of liver injury; extensive necrosis and inflammatory cell infiltration. | Peak serum ALT/AST levels; Histological analysis (H&E staining). | [8][15][16] |
| 48 - 72 hours | Initiation of liver regeneration; peak hepatocyte proliferation. | PCNA/Ki-67 staining; BrdU incorporation; Histone H3 mRNA expression. | [9][16] |
| 5 - 8 days | Resolution of inflammation and restoration of liver architecture. | Normalization of serum ALT/AST; Histological analysis. | [9] |
Experimental Protocols
Induction of Acute Liver Injury with D-GalN/LPS in Mice
Materials:
-
D-Galactosamine hydrochloride (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6J mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mg/mL stock solution of D-GalN in sterile saline.
-
Prepare a 1 mg/mL stock solution of LPS in sterile saline. Further dilute to the desired final concentration (e.g., 10 µg/mL) with sterile saline.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of D-GalN and LPS to be administered.
-
Administer D-GalN (e.g., 700 mg/kg) via intraperitoneal (i.p.) injection.
-
Immediately following the D-GalN injection, administer LPS (e.g., 10 µg/kg) via a separate i.p. injection.
-
For control groups, administer an equivalent volume of sterile saline.
-
-
Post-Injection Monitoring:
-
Monitor the animals for clinical signs of distress.
-
Euthanize animals at predetermined time points (e.g., 6, 24, 48, 72 hours) for sample collection.
-
Assessment of Liver Function
Materials:
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Centrifuge
-
Commercially available kits for measuring Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)
Procedure:
-
Blood Collection:
-
At the time of euthanasia, collect blood via cardiac puncture or from the retro-orbital sinus.
-
-
Plasma/Serum Separation:
-
For plasma, collect blood in heparinized tubes and centrifuge at 2000 x g for 10 minutes at 4°C.
-
For serum, allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
-
Biochemical Analysis:
-
Measure ALT and AST levels in the collected plasma or serum using a commercial kit according to the manufacturer's instructions.
-
Histological Analysis of Liver Tissue
Materials:
-
4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Fixation:
-
Immediately after euthanasia, perfuse the liver with ice-cold PBS to remove blood.
-
Excise a portion of the liver and fix it in 4% PFA or 10% NBF for 24 hours at 4°C.
-
-
Tissue Processing and Embedding:
-
Dehydrate the fixed tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E for visualization of general liver morphology, necrosis, and inflammation.
-
-
Immunohistochemistry for Cell Proliferation (PCNA):
-
Perform antigen retrieval on deparaffinized sections (e.g., by heating in citrate (B86180) buffer).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).
-
Incubate with a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Develop with a suitable substrate (e.g., DAB) and counterstain with hematoxylin.
-
Western Blot Analysis for Signaling Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against phospho-STAT3, total STAT3, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathways in D-GalN/LPS-Induced Liver Injury and Regeneration
Caption: Signaling cascade in D-GalN/LPS-induced liver injury and regeneration.
Experimental Workflow for the D-GalN/LPS Model
Caption: Experimental workflow for the D-GalN/LPS-induced liver regeneration model.
References
- 1. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical Models of Acute Liver Failure - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 5. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A narrative review of liver regeneration—from models to molecular basis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation, proliferation, and differentiation of progenitor cells into hepatocytes in the D-galactosamine model of liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 11. dovepress.com [dovepress.com]
- 12. Biochemical markers in carbon-tetrachloride-and galactosamine-induced acute liver injuries: the effects of dihydroquinoline-type antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effect of Luteolin on D-Galactosamine (D-Gal)/Lipopolysaccharide (LPS) Induced Hepatic Injury by in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. Comprehensive analysis of differential gene expression profiles on D-galactosamine-induced acute mouse liver injury and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D-Galactosamine in Studying Cholestatic Liver Injury: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Galactosamine (D-GalN) is a hepatotoxic agent widely utilized in preclinical research to induce liver injury in animal models. When administered, D-GalN is metabolized in the liver, leading to the depletion of uridine (B1682114) triphosphate (UTP) and subsequent inhibition of RNA and protein synthesis. This process ultimately results in hepatocellular injury and inflammation, mimicking features of various human liver diseases. In the context of cholestatic liver injury, D-GalN, often in combination with lipopolysaccharide (LPS), serves as a valuable tool to study the pathological mechanisms involving impaired bile flow, bile acid accumulation, and the ensuing inflammatory and fibrotic responses. These models are instrumental in the development and evaluation of novel therapeutic agents for cholestatic liver diseases.
Core Principles of D-Galactosamine-Induced Cholestatic Liver Injury
The primary mechanism of D-GalN-induced hepatotoxicity involves the "uridine trap" hypothesis. D-GalN is phosphorylated to D-galactosamine-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This depletes the intracellular pool of UTP, which is essential for the synthesis of RNA, proteins, and glycoproteins.[1] The resulting cellular stress triggers a cascade of events, including:
-
Endoplasmic Reticulum (ER) Stress: Inhibition of protein synthesis leads to the accumulation of unfolded proteins in the ER, activating the unfolded protein response (UPR).
-
Oxidative Stress: The cellular injury promotes the generation of reactive oxygen species (ROS), leading to lipid peroxidation and damage to cellular components.[2]
-
Inflammatory Response: Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which activate resident liver macrophages (Kupffer cells). This, especially when potentiated by LPS, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][4]
-
Disruption of Bile Acid Homeostasis: The inflammatory milieu and direct hepatocellular injury can lead to the downregulation of bile acid transporters, impairing bile flow and causing the intrahepatic accumulation of cytotoxic bile acids.[5] This disruption of bile acid homeostasis is a key feature of cholestatic liver injury.
The co-administration of LPS, a component of the outer membrane of Gram-negative bacteria, markedly sensitizes the liver to D-GalN-induced injury. LPS activates Kupffer cells through Toll-like receptor 4 (TLR4), leading to a robust inflammatory response that synergizes with the metabolic injury caused by D-GalN, resulting in a more severe and acute model of liver failure that can be adapted to study cholestatic features.[6][7]
Data Presentation
Table 1: Biochemical Parameters in D-GalN-Induced Liver Injury Models
| Animal Model | D-GalN Dose | Co-treatment | Time Point | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) | Total Bile Acids (µmol/L) | Reference |
| Rat (Sprague-Dawley) | 1.1 g/kg (i.p.) | None | 48 h | Significantly Increased | Significantly Increased | Significantly Increased | - | |
| Rat (Sprague-Dawley) | 800 mg/kg (i.p.) | None | - | - | - | - | - | [2] |
| Rat (Wistar) | 1.4 g/kg (i.p.) | None | 48 h | Peak Levels | Peak Levels | Peak Levels | - | [8] |
| Rat (F344) | 800 mg/kg (i.p.) | None | Day 1-2 | Significantly Increased | Significantly Increased | - | - | [9] |
| Mouse (C57BL/6) | 150 mg/100g b.w. (i.p.) | None | 48 h | Elevated | Elevated | - | - | [10] |
| Mouse (C57BL/6) | 800 mg/kg (i.p.) | LPS (40 µg/kg) | - | Markedly Increased | Markedly Increased | - | - | [11] |
| Rat (Sprague-Dawley) | 400 mg/kg (i.v.) | LPS (32 µg/kg) | 24 h | - | - | - | - | [6] |
| Rat | - | - | - | Significantly Decreased (with B. longum R0175) | Significantly Decreased (with B. longum R0175) | - | Markedly Reduced (with B. longum R0175) | [12] |
Note: "Significantly Increased" or "Elevated" indicates a statistically significant increase compared to control groups as reported in the cited literature. Specific values can vary between studies.
Experimental Protocols
Protocol 1: D-Galactosamine-Induced Acute Liver Injury in Rats
Objective: To induce a model of acute liver injury with features of cholestasis.
Materials:
-
D-Galactosamine hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., with heparin or for serum separation)
-
Formalin (10%) for tissue fixation
-
Liquid nitrogen for snap-freezing tissues
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Preparation of D-GalN Solution: Dissolve D-Galactosamine hydrochloride in sterile 0.9% saline to a final concentration of 200 mg/mL. Prepare fresh on the day of use. For a dose of 1.1 g/kg, a 200g rat would receive 1.1 mL of this solution.
-
Induction of Liver Injury:
-
Monitoring: Observe the animals for clinical signs of distress, such as lethargy, piloerection, and reduced activity.
-
Sample Collection:
-
At desired time points (e.g., 12, 24, 48, 72 hours post-injection), anesthetize the animals.
-
Collect blood via cardiac puncture or from the abdominal aorta.
-
Euthanize the animals by an approved method.
-
Harvest the liver. A portion should be fixed in 10% formalin for histological analysis, and other portions can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical and molecular analyses.
-
-
Analysis:
-
Serum Biochemistry: Analyze serum for levels of ALT, AST, alkaline phosphatase (ALP), total bilirubin, and total bile acids.
-
Histopathology: Process formalin-fixed liver tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess necrosis, inflammation, and steatosis. Special stains like Sirius Red can be used to evaluate fibrosis in longer-term studies.
-
Molecular Analysis: Use frozen liver tissue to analyze gene and protein expression of inflammatory cytokines, bile acid transporters, and markers of oxidative stress and apoptosis.
-
Protocol 2: D-Galactosamine/LPS-Induced Fulminant Hepatic Failure Model in Mice (Adaptable for Cholestasis Studies)
Objective: To induce a severe, acute model of liver injury with a strong inflammatory component, suitable for studying acute cholestatic events.
Materials:
-
D-Galactosamine hydrochloride
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile phosphate-buffered saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for i.p. injection
-
Standard surgical and sample collection equipment as in Protocol 1.
Procedure:
-
Animal Acclimatization: As in Protocol 1.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile PBS to the desired concentration.
-
Dissolve LPS in sterile PBS to the desired concentration.
-
-
Induction of Liver Injury:
-
Weigh each mouse accurately.
-
Administer a single i.p. injection of D-GalN at a dose of 700-800 mg/kg.[11][13]
-
Administer a single i.p. injection of LPS at a dose of 10-40 µg/kg.[11][13] The injections can be given concurrently or with a short interval.
-
Control groups should receive either PBS, D-GalN alone, or LPS alone.
-
-
Monitoring: This is a severe model, and animals should be monitored closely for signs of distress and mortality.
-
Sample Collection: The peak of injury is typically earlier than in the D-GalN alone model, often between 6 and 24 hours post-injection.[13] Sample collection procedures are as described in Protocol 1.
-
Analysis: As in Protocol 1. Analysis of inflammatory markers (e.g., TNF-α, IL-1β in serum and liver tissue) is particularly relevant in this model.
Visualization of Key Pathways and Workflows
Signaling Pathways in D-GalN/LPS-Induced Cholestatic Liver Injury
The following diagrams illustrate the key signaling pathways activated during D-GalN/LPS-induced liver injury, which contribute to the cholestatic phenotype.
Caption: D-GalN/LPS-induced liver injury and cholestasis pathway.
Caption: Experimental workflow for D-GalN/LPS-induced liver injury.
Caption: Key inflammatory signaling pathways in D-GalN-induced injury.
Concluding Remarks
The D-Galactosamine-induced liver injury model, particularly when combined with LPS, provides a robust and reproducible platform for investigating the mechanisms of cholestatic liver disease and for the preclinical evaluation of therapeutic candidates. By understanding the underlying principles and following standardized protocols, researchers can effectively utilize this model to advance the field of hepatology and drug development for cholestatic liver disorders. Careful consideration of the animal species, dosage, and time course of the injury is crucial for obtaining relevant and translatable results.
References
- 1. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 3. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 4. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 5. Disruption of Phospholipid and Bile Acid Homeostasis in Mice With Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. imrpress.com [imrpress.com]
- 11. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bifidobacterium longum R0175 Protects Rats against d-Galactosamine-Induced Acute Liver Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Chronic Liver Fibrosis Model with D-Galactosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic liver fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to scarring of the liver tissue and potential progression to cirrhosis and hepatocellular carcinoma. The D-Galactosamine (D-GalN) induced liver fibrosis model in rodents is a widely used and relevant model for studying the mechanisms of liver injury and for the preclinical evaluation of anti-fibrotic therapies. D-GalN, a hepatotoxic amino sugar, induces liver injury that mimics aspects of human viral hepatitis.[1] This document provides detailed application notes and protocols for establishing and evaluating a chronic liver fibrosis model in rats using D-Galactosamine.
Principle of the Model
D-Galactosamine is specifically metabolized by hepatocytes, where it leads to a depletion of uridine (B1682114) triphosphate (UTP).[2] This UTP depletion inhibits the synthesis of RNA and proteins, causing hepatocyte stress and apoptosis.[2][3] The subsequent inflammatory response and activation of hepatic stellate cells (HSCs) drive the fibrogenic process, characterized by the deposition of collagen and other ECM components. Chronic and repeated administration of D-GalN leads to the development of progressive liver fibrosis.
Experimental Workflow
The overall workflow for creating and assessing the D-Galactosamine-induced chronic liver fibrosis model is depicted below.
Caption: Experimental workflow for the D-Galactosamine-induced chronic liver fibrosis model.
Animal Model Protocol
Species: Male Sprague-Dawley or Wistar rats are commonly used. Age: 8-10 weeks old. Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
Induction of Chronic Liver Fibrosis:
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week prior to the start of the experiment.
-
D-Galactosamine Administration:
-
Dosage: Prepare a sterile solution of D-Galactosamine in saline. A commonly used dosage for inducing chronic fibrosis is 25-50 mg/100 g body weight administered via intraperitoneal (i.p.) injection twice a week.[4][5] Another reported protocol uses 500 mg/kg body weight, three times a week via i.p. injection.[6] The specific dosage and frequency may need to be optimized based on the desired severity and progression rate of fibrosis.
-
Duration: Continue the D-GalN administration for a minimum of 12 weeks to establish significant fibrosis.[4][5] The first signs of fibrosis in rats can be observed as early as 4-8 weeks of intoxication.[4]
-
-
Control Group: Administer an equivalent volume of sterile saline to the control group using the same injection schedule.
-
Monitoring: Monitor the animals regularly for changes in body weight, food and water intake, and any clinical signs of distress.
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative data from a D-Galactosamine-induced chronic liver fibrosis model.
Table 1: Serum Biochemistry
| Parameter | Control Group (Mean ± SD) | D-GalN Fibrosis Group (Mean ± SD) | Fold Change (Approx.) | Reference |
| ALT (U/L) | 30 - 50 | 100 - 200+ | 3 - 5+ | [7] |
| AST (U/L) | 80 - 120 | 250 - 400+ | 3 - 4+ | [7] |
| ALP (U/L) | 150 - 250 | 300 - 500+ | 2 - 3+ | [8] |
| Total Bilirubin (mg/dL) | 0.1 - 0.3 | 0.5 - 1.5+ | 5 - 10+ | [7] |
| Albumin (g/dL) | 3.5 - 4.5 | 2.5 - 3.5 | ~0.7 | [7] |
Table 2: Liver Fibrosis Markers
| Parameter | Control Group (Mean ± SD) | D-GalN Fibrosis Group (Mean ± SD) | Fold Change (Approx.) | Reference |
| Hydroxyproline (µg/g liver tissue) | 50 - 100 | 200 - 500+ | 4 - 5+ | [9][10] |
| Sirius Red Positive Area (%) | < 1% | 5 - 15% | 5 - 15+ | [11][12][13] |
| α-SMA Protein Expression (relative to control) | 1.0 | 3.0 - 5.0+ | 3 - 5+ | [14] |
| TGF-β1 Protein Expression (relative to control) | 1.0 | 2.0 - 4.0+ | 2 - 4+ | [14] |
Experimental Protocols
Hydroxyproline Assay Protocol
This assay quantifies the total collagen content in the liver tissue by measuring the amount of hydroxyproline, a major component of collagen.
Materials:
-
Liver tissue (~10-100 mg)
-
Deionized water (dH2O)
-
Concentrated Hydrochloric Acid (HCl, 12N)
-
Chloramine T reagent
-
Perchloric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Hydroxyproline standard
-
Heating block or oven at 120°C
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 30 mg of frozen liver tissue and lyophilize it.
-
Weigh the dried tissue.
-
Add 5 mL of 6N HCl to the dried tissue in a pressure-tight, screw-capped tube.
-
Hydrolyze the samples by baking in an oven at 120°C for 3 hours.
-
Allow the samples to cool to room temperature.
-
-
pH Adjustment:
-
Transfer the hydrolysate to a beaker and adjust the pH to 7.0-8.0 using 4N NaOH. Use 6N HCl to correct if the pH overshoots.
-
Record the final volume of the sample.
-
-
Decolorization:
-
Add approximately 50 mg of activated charcoal to each sample.
-
Vortex and then centrifuge at 3000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of hydroxyproline standards (e.g., 0, 1, 2, 5, 10, 20 µg/mL) from a stock solution.
-
-
Colorimetric Reaction:
-
To 2 mL of each sample and standard in a fresh tube, add 1 mL of Chloramine T solution.
-
Vortex for 10 seconds and incubate at room temperature for 20 minutes.
-
Prepare fresh Ehrlich's reagent (7.5g p-dimethylaminobenzaldehyde, 30 mL 1-propanol, 13 mL perchloric acid).
-
Add 1 mL of Ehrlich's reagent to each tube, vortex, and incubate in a 60°C water bath for 15 minutes.
-
Cool the samples under running water for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 560 nm.
-
Calculate the hydroxyproline concentration in the samples using the standard curve. The results are typically expressed as µg of hydroxyproline per gram of wet liver tissue.[15]
-
Sirius Red Staining Protocol
This staining method is used for the visualization and quantification of collagen fibers in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections (4-5 µm)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (B73222)
-
Acidified water (e.g., 0.5% acetic acid)
-
Ethanol (B145695) (graded series: 70%, 95%, 100%)
-
Xylene
-
Mounting medium
-
Light microscope (with or without polarizing filters)
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Stain the nuclei with Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain with Picro-Sirius Red solution for 60 minutes.
-
-
Dehydration and Mounting:
-
Wash in two changes of acidified water.
-
Dehydrate through three changes of 100% ethanol.
-
Clear in xylene (2 changes for 5 minutes each).
-
Mount the coverslip with a resinous mounting medium.
-
-
Quantification:
Western Blot Protocol for α-SMA and TGF-β1
This protocol is for the detection and semi-quantification of α-Smooth Muscle Actin (α-SMA), a marker of activated HSCs, and Transforming Growth Factor-beta 1 (TGF-β1), a key pro-fibrotic cytokine.
Materials:
-
Frozen liver tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-TGF-β1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-α-SMA, 1:1000; anti-TGF-β1, 1:1000; anti-β-actin, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
Signaling Pathways in D-Galactosamine-Induced Liver Fibrosis
The primary mechanism of D-GalN-induced hepatotoxicity is the depletion of uridine pools, which inhibits essential macromolecular synthesis. This initial insult triggers a cascade of inflammatory and fibrogenic events.
Caption: Key signaling events in D-Galactosamine-induced liver fibrosis.
D-Galactosamine administration leads to the depletion of uridine, which in turn inhibits RNA and protein synthesis in hepatocytes, causing cellular stress and apoptosis.[2][3] This initial injury activates Kupffer cells, the resident macrophages in the liver, to release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][18][19][20][21] TNF-α further exacerbates hepatocyte apoptosis and, along with other signals from damaged hepatocytes, promotes the activation of hepatic stellate cells (HSCs).[18][19][20] Activated HSCs are the primary source of extracellular matrix proteins, and their sustained activation leads to the excessive deposition of collagen and the development of liver fibrosis.
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of galactosamine-induced liver cell necrosis by uridine. | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. imrpress.com [imrpress.com]
- 6. Immunohistochemical study of hepatic fibrosis induced in rats by multiple galactosamine injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective effect of pentoxifylline against D-galactosamine-induced hepatotoxicity in rats | Annals of Hepatology [elsevier.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Semiquantitative evaluation of hepatic fibrosis by measuring tissue hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Lipopolysaccharide and D-galactosamine-induced hepatic injury is mediated by TNF-alpha and not by Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent high mortality in D-Galactosamine/LPS mouse models
Welcome to the technical support center for the D-Galactosamine/LPS (GalN/LPS) induced acute liver injury mouse model. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals navigate the complexities of this model and prevent high mortality rates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments using the GalN/LPS mouse model.
Frequently Asked Questions
Q1: What is the primary cause of high mortality in the GalN/LPS mouse model?
A1: High mortality in the GalN/LPS model is primarily due to fulminant hepatic failure characterized by massive hepatocyte apoptosis and necrosis.[1][2] D-Galactosamine sensitizes hepatocytes to the cytotoxic effects of Tumor Necrosis Factor-alpha (TNF-α), which is produced in response to LPS.[1][3] This sensitization occurs because GalN depletes uridine (B1682114) triphosphate (UTP) in the liver, leading to a reduction in RNA synthesis and the inability of hepatocytes to mount a protective response against TNF-α.[1] The subsequent cascade of events includes the activation of caspases, leading to widespread programmed cell death.[3][4]
Q2: My control group (GalN/LPS treated) is experiencing 100% mortality much faster than expected (e.g., within 4 hours). What could be the cause?
A2: Rapid mortality can be due to several factors:
-
Incorrect Dosage: The doses of GalN and LPS are critical. Even slight variations can significantly impact mortality. Ensure accurate calculation of doses based on the most recent body weight of the mice.
-
LPS Potency: LPS preparations can vary in potency between lots and manufacturers. It is crucial to use a consistent source and lot of LPS or titrate each new lot to determine the optimal dose.
-
Mouse Strain and Health Status: The genetic background, age, sex, and overall health of the mice can influence their sensitivity to GalN/LPS. Use mice from a reliable vendor and ensure they are free of underlying health issues. C57BL/6 mice are commonly used.[5]
-
Route of Administration: Intraperitoneal (i.p.) injection is the standard route. Ensure proper injection technique to avoid accidental administration into other tissues or organs.
Q3: I am testing a potential therapeutic agent, but I am still observing high mortality in my treatment group. How can I optimize my experiment?
A3: If your therapeutic agent is not showing the expected protective effect, consider the following:
-
Dosing and Timing of Your Agent: The dose and the timing of administration of your test compound are critical. It may need to be administered prophylactically (before GalN/LPS) or within a specific therapeutic window after the insult.[3][6]
-
Mechanism of Action: Understand the mechanism of action of your compound. If it targets a pathway downstream of TNF-α production, it may not be as effective as agents that block TNF-α directly or inhibit apoptosis.
-
Solubility and Bioavailability: Ensure your compound is properly dissolved and administered in a vehicle that allows for optimal absorption and bioavailability.
-
Dose-Response Curve: You may need to perform a dose-response study for your therapeutic agent to find the most effective concentration.
Q4: Can I reduce the severity of the model to achieve a wider therapeutic window?
A4: Yes, the severity of the model can be modulated:
-
Lowering GalN/LPS Doses: Reducing the doses of GalN and/or LPS will decrease the severity of liver injury and mortality. An orthogonal design has been used to optimize dosages, with one study identifying 350 mg/kg for D-GalN and 30 µg/kg for LPS as optimal.[7]
-
LPS Pre-treatment: A well-established method to reduce mortality is to pre-treat the mice with a low, non-lethal dose of LPS 24 hours before the GalN/LPS challenge.[1][8][9] This induces a state of endotoxin (B1171834) tolerance, which downregulates the inflammatory response to the subsequent lethal challenge.[8][9]
Q5: Are there any known protective agents that I can use as a positive control in my experiments?
A5: Yes, several agents have been shown to protect against GalN/LPS-induced liver injury and mortality. These can serve as excellent positive controls:
-
Caspase Inhibitors: Broad-spectrum caspase inhibitors or specific inhibitors of caspase-3, like YVAD-CMK, can effectively block apoptosis and prevent mortality.[3][4]
-
Neutralizing Anti-TNF-α Antibodies: Directly blocking the action of TNF-α with monoclonal antibodies is highly protective.[3]
-
Uridine: Since GalN depletes UTP, administration of uridine can replenish this pool and reduce TNF-α production and mortality.[1]
-
Etoposide: This topoisomerase II inhibitor has been shown to prevent apoptosis by up-regulating the anti-apoptotic molecule Bcl-xL.[2]
Troubleshooting Tables
Table 1: Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Unexpectedly High Mortality in Control Group | Incorrect dosage of GalN or LPS. | Re-calculate doses based on individual mouse body weight. Titrate new lots of LPS. |
| High sensitivity of the mouse strain. | Use a well-characterized strain (e.g., C57BL/6). Consider using older or male mice which may be slightly less sensitive. | |
| Poor health status of mice. | Ensure mice are healthy, acclimated, and free from other infections. | |
| High Variability in Results | Inconsistent injection technique. | Ensure all injections are administered intraperitoneally by trained personnel. |
| Variation in LPS potency. | Use the same lot of LPS for the entire study. If a new lot is used, perform a pilot study to determine the optimal dose. | |
| Circadian rhythm effects. | Perform injections and sample collections at the same time of day for all experimental groups. | |
| Therapeutic Agent Shows No Efficacy | Suboptimal dose or timing of administration. | Perform a dose-response and time-course study for your agent. |
| Poor bioavailability of the compound. | Optimize the vehicle and route of administration for your compound. | |
| The therapeutic target is not central to the pathology. | Re-evaluate the mechanism of action of your compound in the context of GalN/LPS-induced signaling pathways. |
Table 2: Quantitative Data on Dosing and Mortality
| D-Galactosamine (mg/kg) | LPS (µg/kg) | Mouse Strain | Mortality Rate (%) | Time to Mortality (hours) | Reference |
| 600 | 10 | Not Specified | 100 | 5-8 | [1] |
| 800 | 100 (ng/g) | C57BL/6 | 87 | Not Specified | [2] |
| 350 | 30 | C57BL/6 | Not Specified (Optimized for survival) | >6 | [7] |
| 400 | 50 | Not Specified | Not Specified | >6 | [10] |
| Not Specified | 10 | D-GalN sensitized | 100 | <10 | [4] |
| 800 | 8 | Sprague-Dawley Rats | 60 | Not Specified | [9] |
Note: Doses and outcomes can vary significantly between studies due to differences in reagents, mouse strains, and other experimental conditions.
Experimental Protocols
Standard Protocol for D-Galactosamine/LPS-Induced Acute Liver Injury
This protocol provides a general framework. Researchers should optimize the doses of GalN and LPS based on their specific experimental goals and preliminary studies.
Materials:
-
D-Galactosamine (Sigma-Aldrich, Cat# G0500 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 or O55:B5 (Sigma-Aldrich, Cat# L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
8-10 week old male C57BL/6 mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve D-Galactosamine in sterile saline to the desired concentration (e.g., 70 mg/mL for a 350 mg/kg dose in a 25g mouse injected with 0.125 mL). Prepare fresh on the day of the experiment.
-
Dissolve LPS in sterile saline to the desired concentration (e.g., 6 µg/mL for a 30 µg/kg dose in a 25g mouse injected with 0.125 mL). Aliquot and store at -20°C. Thaw on ice before use.
-
-
Animal Dosing:
-
Weigh each mouse immediately before injection to calculate the precise dose.
-
Administer D-Galactosamine and LPS via intraperitoneal (i.p.) injection. They can be co-injected as a mixture or administered separately.
-
-
Monitoring:
-
Monitor the mice closely for signs of morbidity, such as lethargy, piloerection, and huddled posture.
-
Record survival at regular intervals (e.g., every hour for the first 8 hours, then every 4-6 hours).
-
-
Sample Collection:
-
At the desired time point (typically 6-8 hours post-injection for biochemical and histological analysis), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, TNF-α).
-
Perfuse the liver with cold PBS and collect liver tissue for histology (formalin fixation) and molecular analysis (snap-freeze in liquid nitrogen).
-
Protocol for LPS Pre-treatment to Induce Endotoxin Tolerance
-
LPS Pre-treatment: 24 hours before the GalN/LPS challenge, administer a low dose of LPS (e.g., 0.1 mg/kg) via i.p. injection.[9][11]
-
GalN/LPS Challenge: Proceed with the standard protocol for GalN/LPS administration as described above.
-
Monitoring and Sample Collection: Follow the same procedures for monitoring and sample collection.
Visualizations
Signaling Pathway of GalN/LPS-Induced Hepatocyte Apoptosis
Caption: GalN/LPS-induced hepatocyte apoptosis signaling pathway.
Experimental Workflow for a Therapeutic Agent Study
Caption: Experimental workflow for testing a therapeutic agent.
References
- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. atsjournals.org [atsjournals.org]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Protective effects of glutamine on lipopolysaccharide/D-galactosamine-induced fulminant hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective role of puerarin on LPS/D-Gal induced acute liver injury via restoring autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Technical Support Center: D-Galactosamine (D-GalN) and LPS-Induced Liver Injury Model
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the D-Galactosamine (D-GalN) and Lipopolysaccharide (LPS) model of acute liver injury.
Troubleshooting Guide
This guide addresses common issues encountered during the D-GalN/LPS-induced liver injury experiment, helping researchers achieve consistent and reproducible results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in liver injury markers (ALT, AST) between animals in the same group. | 1. Inconsistent D-GalN/LPS dosage administration.2. Variation in animal weight, age, or sex.3. Different sources or batches of D-GalN and LPS.4. Improper handling and injection technique. | 1. Ensure precise calculation and administration of D-GalN and LPS based on individual animal body weight.2. Use animals of the same sex, similar age, and tight weight range.3. Standardize the source and lot number of D-GalN and LPS for the entire study.4. Ensure proper training on intraperitoneal injection techniques to minimize stress and ensure accurate delivery. |
| Lower than expected or no significant increase in liver enzymes. | 1. Suboptimal dosage of D-GalN or LPS.2. Incorrect timing of blood/tissue collection.3. Animal strain is less sensitive to D-GalN/LPS. | 1. Titrate D-GalN and LPS concentrations. A common starting point for mice is D-GalN at 350-700 mg/kg and LPS at 10-30 µg/kg.[1][2]2. The peak of liver injury typically occurs 6-8 hours post-injection.[1][3][4]3. C57BL/6 and BALB/c mice are commonly used and are sensitive strains. |
| Unexpectedly high mortality in the experimental group. | 1. D-GalN or LPS dosage is too high.2. Animal health status is compromised prior to the experiment. | 1. Perform a dose-response study to determine the optimal, sublethal dose for your specific animal strain and conditions.2. Ensure animals are healthy and properly acclimatized before starting the experiment. |
| Inconsistent histopathological findings. | 1. Improper tissue fixation or processing.2. Variation in the time of tissue collection. | 1. Use 10% neutral buffered formalin for fixation and follow standard histological processing protocols.2. Collect liver tissues at a consistent time point post-injection for all animals. |
Frequently Asked Questions (FAQs)
1. What are the optimal doses of D-GalN and LPS to induce consistent liver injury?
The optimal doses can vary depending on the animal species, strain, sex, and the desired severity of liver injury. However, a widely used and effective combination for inducing acute liver failure in mice is an intraperitoneal injection of D-GalN at a dosage of 350 mg/kg and LPS at 30 µg/kg.[1] Other studies have successfully used D-GalN in the range of 700-800 mg/kg and LPS from 10-50 µg/kg.[2][5] It is highly recommended to perform a pilot study to determine the optimal doses for your specific experimental setup.
2. What is the mechanism of liver injury in the D-GalN/LPS model?
D-Galactosamine is a specific hepatotoxin that depletes uridine (B1682114) triphosphate (UTP) in hepatocytes, leading to the inhibition of RNA and protein synthesis.[6][7] This sensitizes the hepatocytes to the effects of LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates Kupffer cells (liver-resident macrophages) through Toll-like receptor 4 (TLR4).[8][9] This activation leads to the release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[2][9] TNF-α then induces hepatocyte apoptosis and necrosis, resulting in acute liver injury.[6][10]
3. What are the key parameters to measure to assess liver injury?
The primary indicators of liver damage in this model are:
-
Serum Aminotransferases: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes released from damaged hepatocytes into the bloodstream. Their levels are significantly elevated in response to D-GalN/LPS-induced injury.[1][2]
-
Histopathology: Examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) can reveal characteristic features of acute liver injury, including hepatocyte necrosis, apoptosis, inflammation, and sinusoidal congestion.[1][10]
-
Inflammatory Cytokines: Measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum or liver tissue can provide insights into the inflammatory response.[11][12]
4. How soon after D-GalN/LPS injection should I collect samples?
The peak of liver injury, as indicated by serum ALT and AST levels, is typically observed between 6 and 8 hours after D-GalN/LPS administration.[1][3][4] Therefore, this is the most common time point for blood and liver tissue collection. However, the exact timing can vary, so a time-course experiment may be beneficial for initial studies.
Quantitative Data Summary
The following tables summarize typical dosages and resulting liver enzyme levels from published studies to aid in experimental design and comparison.
Table 1: Exemplary D-GalN and LPS Dosages for Inducing Acute Liver Injury in Mice
| D-GalN Dosage (mg/kg) | LPS Dosage (µg/kg) | Mouse Strain | Time Point (hours) | Reference |
| 350 | 30 | C57BL | 6 | [1] |
| 700 | 10 | C57BL/6 | 6 | [2] |
| 800 | 10 or 50 | C57BL/6 | Not Specified | [5] |
| 800 | 100 ng (per mouse) | C57BL/6 | Not Specified | [10] |
Table 2: Representative Serum ALT and AST Levels Following D-GalN/LPS Administration in Mice
| D-GalN (mg/kg) | LPS (µg/kg) | Time (hours) | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| 700 | 10 | 6 | ~3500 | ~4500 | [2] |
| 400 | 25 | 7 | >2000 | >3000 | [4] |
Note: These values are approximate and can vary significantly between laboratories and experimental conditions.
Experimental Protocols
Protocol: Induction of Acute Liver Injury with D-GalN and LPS in Mice
Materials:
-
D-Galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)
-
Lipopolysaccharide (from E. coli O111:B4, Sigma-Aldrich, Cat. No. L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Mice (e.g., C57BL/6, male, 8-10 weeks old)
-
Sterile syringes and needles
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Preparation of Reagents:
-
Dissolve D-GalN in sterile 0.9% saline to the desired concentration (e.g., 70 mg/mL for a 700 mg/kg dose in a 25g mouse receiving a 0.25 mL injection).
-
Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 1 µg/mL for a 10 µg/kg dose in a 25g mouse receiving a 0.25 mL injection).
-
Note: It is often convenient to prepare a combined D-GalN/LPS solution for a single intraperitoneal (i.p.) injection.
-
-
Animal Dosing:
-
Weigh each mouse immediately before injection.
-
Calculate the exact volume of the D-GalN/LPS solution to be injected based on the individual body weight.
-
Administer the D-GalN/LPS solution via i.p. injection.
-
-
Monitoring:
-
Monitor the animals closely for signs of distress.
-
-
Sample Collection:
-
At the predetermined time point (typically 6-8 hours post-injection), euthanize the mice.
-
Collect blood via cardiac puncture for serum separation and analysis of ALT and AST levels.
-
Perfuse the liver with ice-cold PBS to remove blood.
-
Collect liver tissue for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular/biochemical analyses (snap-freeze in liquid nitrogen and store at -80°C).
-
Visualizations
Caption: Signaling pathway of D-GalN/LPS-induced liver injury.
Caption: Experimental workflow for the D-GalN/LPS liver injury model.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. [Orthogonal design based optimization of a mouse model of acute liver failure induced by D-galactosamine and lipopolysaccharide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mangiferin Attenuates LPS/D-GalN-Induced Acute Liver Injury by Promoting HO-1 in Kupffer Cells [frontiersin.org]
- 3. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 4. researchgate.net [researchgate.net]
- 5. atsjournals.org [atsjournals.org]
- 6. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactosamine - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Advances in Understanding Lipopolysaccharide-Mediated Hepatitis: Mechanisms and Pathological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
troubleshooting inconsistent ALT/AST levels in D-Galactosamine models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactosamine (B3058547) (D-GalN) and D-GalN/Lipopolysaccharide (LPS) induced liver injury models. Inconsistent Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels are a common challenge, and this guide aims to provide solutions to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
1. Why are my ALT and AST levels highly variable between animals in the same group?
Inconsistent ALT and AST levels can arise from a variety of factors, including the animal's physiological state, the experimental procedure, and the reagents used. Key contributors to variability include genetic differences between animal strains, sex differences in sensitivity to D-GalN, variations in the gut microbiome, and the animal's circadian rhythm at the time of injection and sample collection.[1][2][3][4] Procedural inconsistencies, such as the method of blood collection and the precise timing of administration and sampling, can also significantly impact results.
2. What is the expected time course for ALT and AST elevation after D-GalN/LPS administration?
Following the administration of D-GalN/LPS, serum ALT and AST levels typically begin to increase within 2 hours and are significantly elevated by 6 to 12 hours, with a peak often observed around 8-24 hours.[5][6][7] The exact timing can be influenced by the specific doses of D-GalN and LPS, as well as the animal species and strain used.[2]
3. Can the source and preparation of D-Galactosamine and LPS affect the outcome?
Absolutely. The purity and handling of both D-GalN and LPS are critical for reproducible results. LPS contamination in the D-GalN reagent can lead to unintended immune activation and variability in liver injury. It is crucial to use high-purity reagents and follow consistent preparation protocols.
4. How does the mechanism of D-GalN-induced liver injury contribute to variability?
D-Galactosamine selectively depletes uridine (B1682114) triphosphate (UTP) in hepatocytes, which inhibits RNA and protein synthesis.[8] This sensitizes the liver to the inflammatory effects of agents like LPS. The inflammatory response, primarily mediated by Tumor Necrosis Factor-alpha (TNF-α) and the NF-κB signaling pathway, is a major driver of hepatocyte apoptosis and necrosis.[9][10][11][12][13][14] The magnitude of this inflammatory cascade can be influenced by many of the factors mentioned previously, leading to variable ALT and AST levels.
Troubleshooting Guide
Issue 1: High Inter-Animal Variability in ALT/AST Levels
| Potential Cause | Troubleshooting Recommendation |
| Animal Strain and Sub-strain | Use a consistent and well-characterized animal strain and sub-strain throughout your studies. Different strains can have varying sensitivity to D-GalN.[2][3] For example, C57BL/6 mice are commonly used in the D-GalN/LPS model.[15] |
| Sex Differences | Use animals of a single sex for each experiment to minimize variability. Females may exhibit a more pronounced response to D-GalN-induced liver injury.[1][16][17] |
| Circadian Rhythm | Standardize the time of day for D-GalN/LPS administration and blood collection to minimize the impact of circadian fluctuations on inflammatory and metabolic pathways.[4][18][19] |
| Gut Microbiome | Consider co-housing animals or using animals from a single, well-controlled vendor source to normalize the gut microbiome, which can influence the inflammatory response to LPS. |
| Diet | Provide a standardized diet to all animals, as dietary components can influence liver metabolism and sensitivity to hepatotoxins.[20][21] |
Issue 2: Inconsistent Severity of Liver Injury
| Potential Cause | Troubleshooting Recommendation |
| D-GalN/LPS Dose and Preparation | Prepare fresh solutions of D-GalN and LPS for each experiment. Ensure accurate weighing and complete dissolution. Use a consistent and validated dose for your specific animal model and research question. |
| Route and Volume of Administration | Administer D-GalN and LPS via a consistent route, typically intraperitoneal (i.p.) injection.[5] Ensure the injection volume is consistent and administered carefully to avoid accidental injection into other tissues. |
| Timing of Administration | For the D-GalN/LPS model, the timing of administration of each agent is critical. Typically, LPS is administered either concurrently with or shortly after D-GalN. Standardize this timing precisely. |
| LPS Pre-treatment (Tolerance) | Be aware that prior exposure to even low doses of LPS can induce a state of tolerance, reducing the inflammatory response to a subsequent challenge.[7][22][23] Ensure animals have not had prior unintended exposure to endotoxins. |
Issue 3: Artifacts in ALT/AST Measurements
| Potential Cause | Troubleshooting Recommendation |
| Blood Collection Technique | Use a consistent and minimally traumatic blood collection method. Different techniques (e.g., retro-orbital, cardiac puncture, tail vein) can cause varying degrees of hemolysis, which can artificially elevate AST and, to a lesser extent, ALT levels.[24][25][26] The caudal vena cava method has been shown to provide consistent results.[24] |
| Sample Handling and Processing | Process blood samples promptly after collection. Use appropriate anticoagulants (e.g., EDTA, heparin) as recommended for your assay, as their absence can affect results.[27] Avoid repeated freeze-thaw cycles of serum or plasma. |
| Hemolysis | Visually inspect samples for hemolysis (reddish discoloration of the serum/plasma). If hemolysis is present, it should be noted, and the data may need to be excluded or interpreted with caution. Moderate to severe hemolysis can significantly increase ALT levels.[27] |
Experimental Protocols
D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This protocol is a general guideline and may require optimization for specific research needs.
Materials:
-
D-Galactosamine (Sigma-Aldrich, Cat. No. G0500 or equivalent)
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, Cat. No. L2630 or equivalent)
-
Sterile, pyrogen-free 0.9% saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate syringes and needles for injection
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment under controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to a standard chow diet and water.
-
Reagent Preparation:
-
Prepare a solution of D-Galactosamine in sterile saline. A common concentration is 200 mg/mL.[2] Ensure it is fully dissolved.
-
Prepare a solution of LPS in sterile saline. A common stock concentration is 1 mg/mL, which can be further diluted to the desired final concentration.
-
-
Administration:
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection:
-
At the desired time point (e.g., 6, 8, or 12 hours post-LPS injection), anesthetize the mice.
-
Collect blood via a consistent method, such as cardiac puncture or from the caudal vena cava.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Collect the liver tissue and either fix it in formalin for histology or snap-freeze it in liquid nitrogen for molecular analysis.
-
-
Biochemical Analysis: Measure serum ALT and AST levels using a commercial assay kit according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
TNF-α and NF-κB Signaling in D-GalN/LPS-Induced Liver Injury
The binding of LPS to Toll-like receptor 4 (TLR4) on Kupffer cells (liver-resident macrophages) triggers a signaling cascade that leads to the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines, most notably TNF-α. D-Galactosamine sensitizes hepatocytes to the apoptotic effects of TNF-α. TNF-α binds to its receptor (TNFR1) on hepatocytes, initiating a downstream signaling cascade that activates caspases, leading to apoptosis and subsequent release of ALT and AST.
Caption: TNF-α and NF-κB signaling in D-GalN/LPS liver injury.
Troubleshooting Workflow for Inconsistent ALT/AST
This workflow provides a logical approach to identifying the source of variability in your D-GalN model experiments.
Caption: Troubleshooting inconsistent ALT/AST results.
References
- 1. Liver injury and lipid metabolism: sex differences in the fatty liver induced by d-galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circadian rhythms and inflammatory diseases of the liver and gut - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome [xiahepublishing.com]
- 7. LPS pretreatment ameliorates D-galactosamine/lipopolysaccharide-induced acute liver failure in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. LPS-induced liver injury in D-galactosamine-sensitized mice requires secreted TNF-alpha and the TNF-p55 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide and D-galactosamine-induced hepatic injury is mediated by TNF-alpha and not by Fas ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]
- 15. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 16. Sex differences in liver toxicity-do female and male human primary hepatocytes react differently to toxicants in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 18. research.unipd.it [research.unipd.it]
- 19. researchgate.net [researchgate.net]
- 20. Effects of dietary gluten on the hepatotoxic action of galactosamine and/or endotoxin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Nutrition on Drug-Induced Liver Injury: Insights from a High-Fat Diet Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of tolerance to lipopolysaccharide (LPS)-D-galactosamine lethality by pretreatment with LPS is mediated by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of blood collection technique in mice on clinical pathology parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels [mdpi.com]
- 28. Frontiers | Mangiferin Attenuates LPS/D-GalN-Induced Acute Liver Injury by Promoting HO-1 in Kupffer Cells [frontiersin.org]
D-Galactosamine hydrochloride stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of D-Galactosamine hydrochloride (D-GalN), addressing common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific experimental issues that may arise from improper handling or degradation of D-Galactosamine hydrochloride.
Problem: Inconsistent or reduced hepatotoxicity observed in in vivo models.
If you are observing a weaker than expected biological response (e.g., lower than anticipated serum ALT/AST levels) in your animal models, consider the following possibilities related to the D-GalN solution.
-
Possible Cause 1: Degraded D-GalN Solution. Aqueous solutions of D-Galactosamine hydrochloride are not stable for long periods. It is strongly recommended to avoid using aqueous solutions that have been stored for more than one day.[1] For in vivo experiments, preparing the solution fresh on the day of use is the best practice to ensure consistent results.[2]
-
Solution 1: Fresh Preparation. Always prepare a fresh aqueous solution of D-GalN immediately before administration to animals. Discard any unused solution.
-
Possible Cause 2: Improperly Stored Stock Solution. If you are diluting from a concentrated stock, the stock solution itself may have degraded. Stock solutions stored at -20°C are stable for about a month, while storage at -80°C can extend stability to six months.[2] Repeated freeze-thaw cycles can also inactivate the product and should be avoided.[2]
-
Solution 2: Aliquot and Store Properly. When a stock solution is prepared, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent repeated freezing and thawing.[2]
Below is a troubleshooting workflow to diagnose potential issues with D-GalN in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of D-Galactosamine hydrochloride?
The solid form should be stored in a tightly sealed container in a dry and cool place.[3][4] Recommendations for storage temperature vary, with options including 2–8 °C[3][4], room temperature[5][6], and -20 °C.[1] For long-term stability of several years, storage at -20°C is recommended.[1][7] The compound is known to be hygroscopic (moisture-sensitive), so protection from moisture is critical.[5]
Q2: What is the best way to prepare and store stock solutions of D-Galactosamine hydrochloride?
For preparing stock solutions, you can use various solvents depending on your experimental needs.[1]
-
Aqueous Solutions: Dissolve the solid directly in aqueous buffers like PBS (pH 7.2).[1] It is recommended to sterilize the solution using a 0.22 μm filter before use in cell culture.[2]
-
Organic Stock Solutions: D-GalN can be dissolved in DMSO or DMF to achieve a higher concentration.[1][7] When using an organic solvent, it is good practice to purge the solvent with an inert gas.[1]
Regarding storage, aqueous solutions should be used fresh and not stored for more than a day.[1] For longer-term storage, stock solutions can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Always aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents can I use, and what are the solubilities?
D-Galactosamine hydrochloride is soluble in several common laboratory solvents. The approximate solubilities are summarized in the table below.
Q4: Is D-Galactosamine hydrochloride stable in light?
While the safety data sheets do not specifically mention light sensitivity as a primary concern, standard laboratory practice dictates that compounds should be stored protected from light unless otherwise specified. Storing in an opaque container or in a dark environment (like a freezer or refrigerator) is a good precautionary measure.
Q5: What are the signs of degradation?
Visual signs of degradation in the solid form can include changes in color (from white/off-white to yellow or brown) or texture (clumping due to moisture absorption). For solutions, precipitation upon thawing or a noticeable change in pH could indicate degradation or contamination. If degradation is suspected, it is recommended to use a fresh vial of the compound.
Data and Protocols
Data Presentation
Table 1: Recommended Storage Conditions for D-Galactosamine Hydrochloride
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 4 years[1][7] | Recommended for long-term storage. Must be kept dry.[3][4] |
| 2–8°C | Shorter-term | Keep container tightly closed in a dry place.[3][4] | |
| Stock Solution | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles.[2] |
| -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles.[2] | |
| Aqueous Solution | 2–8°C / RT | ≤ 1 day[1] | Fresh preparation for experiments is highly recommended.[2] |
Table 2: Solubility of D-Galactosamine Hydrochloride
| Solvent | Approximate Solubility | Reference(s) |
| Water | ~50 g/L (or 50 mg/mL) at 20°C | [4][6] |
| PBS (pH 7.2) | ~10 mg/mL | [1][7] |
| DMSO | ~25 mg/mL | [1][7] |
| DMF | ~25 mg/mL | [1][7] |
| Ethanol | ~5 mg/mL | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Solution for Cell Culture
This protocol describes the preparation of a sterile D-GalN solution suitable for treating mammalian cells.
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of D-Galactosamine hydrochloride powder.
-
Dissolution: Dissolve the powder in a sterile, cell culture-grade aqueous buffer (e.g., PBS or serum-free medium) to the desired stock concentration (e.g., 50 mg/mL).
-
Sterilization: Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile container.
-
Usage and Storage: Use the solution immediately for your experiment. If a stock solution is prepared, it must be aliquoted and stored appropriately (-20°C for up to 1 month, -80°C for up to 6 months)[2]. Avoid storing diluted, working-concentration solutions.
Protocol 2: Preparation of D-Galactosamine Hydrochloride for In Vivo Studies
This protocol outlines the preparation of D-GalN for inducing acute liver injury in animal models.
-
Calculate Dosage: Determine the total amount of D-GalN needed based on the body weight of the animals and the target dosage from your established experimental protocol.
-
Weighing: Accurately weigh the calculated amount of D-Galactosamine hydrochloride powder.
-
Dissolution: On the day of the experiment, dissolve the powder in a sterile vehicle, such as isotonic saline (0.9% NaCl), to the final desired concentration for injection.
-
Administration: Ensure the solution is fully dissolved and at an appropriate temperature (e.g., room temperature) before administration via the desired route (e.g., intraperitoneal injection).
-
Discard: Prepare this solution fresh and discard any unused portion. Do not store aqueous solutions for in vivo use.[1][2]
The following diagram illustrates the recommended workflow for solution preparation.
References
Technical Support Center: Managing Endotoxin Contamination in D-Galactosamine Experiments
Welcome to the Technical Support Center for managing endotoxin (B1171834) contamination in D-Galactosamine (D-GalN) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin, and why is it a concern in D-Galactosamine experiments?
A1: Endotoxin, also known as lipopolysaccharide (LPS), is a major component of the outer membrane of Gram-negative bacteria.[1][2][3][4] It is a potent pyrogen, meaning it can induce fever and a strong inflammatory response in animals and humans.[3][5][6] In the context of D-Galactosamine (D-GalN) experiments, which are often used to induce liver injury models, endotoxin contamination is a critical concern. D-GalN sensitizes animals, increasing their susceptibility to the lethal effects of endotoxin by several thousand-fold.[7][8][9] This synergistic effect can lead to rapid and severe liver damage, confounding experimental results and leading to misinterpretation of the effects of the compound under investigation.[7][10][11]
Q2: What are the common sources of endotoxin contamination in a laboratory setting?
A2: Endotoxin contamination can arise from various sources in a laboratory. Since endotoxins are shed from Gram-negative bacteria, any environment where these bacteria can thrive is a potential source.[1][12] Common sources include:
-
Water: Water purification systems, storage containers, and tubing can harbor bacteria.[1][12]
-
Reagents and Media: Commercially prepared media, sera (especially fetal bovine serum), and other additives can be contaminated.[1][12][13]
-
Labware: Both glassware and plasticware can be sources of endotoxin if not properly treated.[1][12][14]
-
User Handling: Bacteria are present on skin and can be introduced through improper aseptic techniques.
Q3: What are the acceptable limits for endotoxin in D-GalN in vivo experiments?
A3: The acceptable endotoxin level can vary depending on the animal model and the specific experimental design. However, a general guideline for in vivo studies is to keep endotoxin levels as low as possible. For parenteral administration in preclinical studies, the FDA guideline suggests a maximum of 5 Endotoxin Units (EU) per kilogram of body weight.[4] For research purposes, a commonly accepted threshold for in vivo work in mice is less than 0.1 EU/µg of the administered agent.[15] It is crucial to determine the endotoxin sensitivity of your specific D-GalN model and establish an acceptable limit accordingly.
Troubleshooting Guide
Issue 1: High variability in the severity of D-GalN-induced liver injury.
-
Possible Cause: Inconsistent levels of endotoxin contamination in D-GalN solutions or other reagents.
-
Troubleshooting Steps:
-
Quantify Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to test your D-GalN stock solution, saline, and any other injectable reagents for endotoxin levels.[1][12]
-
Use Endotoxin-Free Materials: Switch to certified endotoxin-free water, saline, and other reagents for preparing your solutions.[16][17][18][19][20]
-
Depyrogenate Glassware: If using glassware, ensure it is properly depyrogenated by dry heat (e.g., 250°C for at least 30 minutes).[1][12][14] Standard autoclaving is not sufficient to destroy endotoxins.[1][12][21]
-
Use Certified Endotoxin-Free Plasticware: Opt for sterile, individually wrapped plasticware that is certified as non-pyrogenic or endotoxin-free.[1][12][14]
-
Issue 2: Unexpected animal mortality or overly severe liver injury at standard D-GalN doses.
-
Possible Cause: Synergistic toxicity from a combination of the intended D-GalN dose and a significant, undetected level of endotoxin contamination. D-GalN dramatically increases sensitivity to LPS.[7][8][9]
-
Troubleshooting Steps:
-
Immediate Endotoxin Testing: Halt experiments and immediately test all injectable solutions for endotoxin contamination using an LAL assay.
-
Review Preparation Procedures: Carefully review your solution preparation workflow to identify potential sources of contamination. Refer to the "Best Practices for Preventing Endotoxin Contamination" section below.
-
Dose-Response Titration: Once you have confirmed the use of endotoxin-free components, perform a new dose-response study for D-GalN to establish the appropriate dose in your low-endotoxin experimental conditions.
-
Quantitative Data Summary
| Parameter | Recommended Limit/Value | Reference |
| Endotoxin in Water for Injection | < 0.25 EU/mL | USP Guideline |
| Endotoxin in Research Reagents | As low as possible; < 0.1 EU/mL is a good target | [1][5][12] |
| Endotoxin Limit for In Vivo (mouse) | < 0.1 EU/µg of substance | [15] |
| FDA Guideline (Parenteral Admin.) | 5 EU/kg of body weight | [4] |
| LAL Assay Sensitivity | Can detect down to 0.001 EU/mL | [1][12] |
Experimental Protocols
Protocol 1: Endotoxin Detection using Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a general overview of the qualitative gel-clot method for detecting the presence of endotoxin.
Materials:
-
LAL Reagent Kit (Gel-Clot) with specified sensitivity (e.g., 0.125 EU/mL)
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard
-
Depyrogenated glass test tubes and pipettes
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
-
Sample to be tested
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions, using endotoxin-free water.
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted endotoxin standard with endotoxin-free water. This is crucial for quantitative methods and for confirming the labeled lysate sensitivity in the gel-clot assay.
-
Sample Preparation: If necessary, dilute your test sample with endotoxin-free water. The pH of the sample should be between 6.0 and 8.0.
-
Assay:
-
Pipette equal volumes (e.g., 100 µL) of the LAL reagent into depyrogenated test tubes.
-
Add the same volume of your sample, positive controls (endotoxin standards), and a negative control (endotoxin-free water) to the respective tubes.
-
Gently mix and incubate the tubes at 37°C for 60 minutes, undisturbed.
-
-
Reading the Results: After incubation, carefully invert each tube 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube. This indicates the endotoxin level is at or above the LAL reagent's sensitivity.[2]
-
Negative Result: No clot has formed, and the liquid flows down the side of the tube. This indicates the endotoxin level is below the LAL reagent's sensitivity.[2]
-
Protocol 2: Depyrogenation of Glassware
Procedure:
-
Thoroughly wash glassware with a detergent designed for endotoxin removal.
-
Rinse extensively with purified water, followed by a final rinse with endotoxin-free water.
-
Cover the openings of the glassware with aluminum foil.
-
Place the glassware in a dry heat oven and bake at 250°C for a minimum of 30 minutes or 180°C for 3 hours.[1][12][14]
-
Allow the glassware to cool to room temperature before use. Store in a sterile, dust-free environment.
Visualizations
Caption: Endotoxin (LPS) signaling via TLR4 leading to liver injury.
Caption: Workflow for preparing and administering low-endotoxin D-GalN.
Caption: Troubleshooting logic for unexpected results in D-GalN studies.
References
- 1. biocompare.com [biocompare.com]
- 2. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. abbiosciences.com [abbiosciences.com]
- 5. thenativeantigencompany.com [thenativeantigencompany.com]
- 6. Selecting the correct testing method and sensitivity for endotoxin detection | FUJIFILM Wako [wakopyrostar.com]
- 7. Galactosamine-induced sensitization to the lethal effects of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galactosamine-induced sensitization to the lethal effects of endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Guanabenz Prevents d-Galactosamine/Lipopolysaccharide-Induced Liver Damage and Mortality [frontiersin.org]
- 12. corning.com [corning.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. Top 5 tips for reducing endotoxin contamination in the lab | FUJIFILM Wako [wakopyrostar.com]
- 15. researchgate.net [researchgate.net]
- 16. Endotoxin Free Water | Cell Culture Grade Water | G-Biosciences [gbiosciences.com]
- 17. Pierce™ Endotoxin-Free Water 4 x 50 mL | Request for Quote | Thermo Scientific™ [thermofisher.com]
- 18. thomassci.com [thomassci.com]
- 19. transcriptionfactor.org [transcriptionfactor.org]
- 20. qualitybiological.com [qualitybiological.com]
- 21. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
Technical Support Center: D-Galactosamine-Induced Liver Fibrosis Model in Rats
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the D-Galactosamine (D-GalN) induced liver fibrosis model in rats.
Troubleshooting Guide
This guide addresses common issues encountered during the D-GalN-induced liver fibrosis protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Mortality Rate | - Dosage too high: A single high dose or frequent administration can lead to acute liver failure.[1][2] - Animal strain susceptibility: Different rat strains may have varying sensitivity to D-GalN. - Combined treatment with LPS: The addition of lipopolysaccharide (LPS) significantly increases mortality by inducing fulminant hepatic failure.[3] | - Optimize Dosage: Start with a lower dose (e.g., 250-500 mg/kg) and titrate based on pilot studies. For chronic fibrosis, repeated lower doses are preferred over a single high dose.[4][5] - Review Literature for Strain: Check for established protocols specific to your rat strain (e.g., Sprague-Dawley, Wistar).[1][6] - Use D-GalN Alone for Fibrosis: For a fibrosis model, LPS is often not necessary and can be excluded to reduce mortality.[4][5] |
| Inconsistent or Mild Fibrosis | - Insufficient duration of treatment: Fibrosis development with D-GalN is a slow process.[7][8] - Low dosage: The dose may not be sufficient to induce a chronic fibrotic response.[7] - Route of administration: Intraperitoneal (i.p.) injection is common, but consistency in administration technique is crucial.[4][6] | - Extend Treatment Period: Chronic D-GalN administration for 8-12 weeks or longer is often required to establish significant fibrosis.[4][7] - Adjust Dosage: Consider a dose range of 25-50 mg/100g body weight, administered multiple times per week.[7][8] - Standardize Injection Procedure: Ensure consistent i.p. injection technique to minimize variability in absorption. |
| High Variability in Biochemical Markers (ALT, AST) | - Timing of sample collection: Liver enzyme levels can fluctuate significantly, peaking early after D-GalN administration and then declining.[9][10] - Animal-to-animal variation: Biological variability is inherent in animal models. | - Standardize Blood Collection Time: Collect blood samples at consistent time points post-injection to ensure comparability. Peak enzyme levels are often observed 24-48 hours after acute injury.[1][9] - Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variation. |
| Discrepancy Between Histology and Biochemical Markers | - Transient nature of enzyme elevation: Serum ALT and AST levels may return to near-normal levels in chronic models, even with established fibrosis.[11] - Subjectivity in histological scoring: Manual scoring of fibrosis can be subjective.[12][13] | - Rely on Histology for Chronic Fibrosis: For long-term studies, histological analysis (e.g., Sirius Red or Masson's Trichrome staining) is the gold standard for assessing fibrosis.[13][14] - Use a Standardized Scoring System: Employ a validated semi-quantitative scoring system (e.g., METAVIR, Ishak) to ensure consistent and reproducible histological assessment.[12][14] - Quantify Collagen: Supplement scoring with quantitative methods like measuring the collagen proportionate area.[13] |
Frequently Asked Questions (FAQs)
1. What is the recommended dosage and administration frequency of D-GalN for inducing liver fibrosis in rats?
For chronic liver fibrosis, a common protocol involves intraperitoneal (i.p.) injections of D-GalN at a dosage of 250-500 mg/kg body weight, administered two to three times a week for a duration of 8 to 12 weeks.[4][5][7] It is crucial to note that the optimal dosage can vary depending on the rat strain and the desired severity of fibrosis.[7][8]
2. How long does it take to induce significant liver fibrosis with D-GalN?
The development of liver fibrosis with D-GalN is a progressive process. Early signs of fibrosis can be observed as early as 4 weeks, with more established fibrosis typically developing after 8 to 12 weeks of consistent D-GalN administration.[7][8]
3. What are the key biochemical markers to assess liver injury and fibrosis in this model?
-
Liver Injury Markers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard markers of acute hepatocellular injury. Their levels typically peak within 24-48 hours of D-GalN administration.[1][11][15]
-
Fibrosis Markers: While not as commonly used as histology, serum levels of hyaluronic acid can be an indicator of fibrosis.[6] For more direct assessment, measuring hydroxyproline (B1673980) content in liver tissue is a quantitative method for collagen deposition.[11]
4. What histological stains are recommended for evaluating liver fibrosis?
Sirius Red and Masson's Trichrome stains are the most widely used methods for visualizing collagen deposition in liver tissue and assessing the extent of fibrosis.[13][14] A semi-quantitative scoring system should be used for consistent evaluation.[12][14]
5. What are the expected histopathological changes in the liver?
Initially, D-GalN induces spotty liver cell necrosis and inflammation.[5] With repeated injections, there is an expansion of portal tracts, proliferation of bile ductules, and the formation of fibrous septa, which can progress to cirrhosis over time.[5]
Experimental Protocols
D-Galactosamine-Induced Liver Fibrosis Protocol
This protocol is a general guideline and may require optimization for specific experimental needs.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
-
D-GalN Preparation: Dissolve D-Galactosamine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 100 mg/mL).
-
Induction of Fibrosis:
-
Monitoring:
-
Monitor animal body weight and general health status regularly.
-
Collect blood samples periodically (e.g., via tail vein) to measure serum ALT and AST levels, especially during the initial phase to confirm injury.
-
-
Termination and Sample Collection:
-
At the end of the 12-week period, euthanize the animals.
-
Collect blood for final biochemical analysis.
-
Perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and section it for histology (fix in 10% neutral buffered formalin) and for molecular/biochemical analysis (snap-freeze in liquid nitrogen and store at -80°C).
-
-
Histological Analysis:
Data Presentation
Table 1: D-GalN Dosage and Administration Regimens for Liver Fibrosis in Rats
| Rat Strain | D-GalN Dosage | Route | Frequency | Duration | Outcome | Reference |
| Sprague-Dawley | 250 mg/kg | i.p. | Twice a week | 12 weeks | Chronic liver damage and fibrosis | [4] |
| Wistar | 500 mg/kg | i.p. | Three times a week | Up to 140 injections | Progressive liver disease and cirrhosis | [5] |
| Sprague-Dawley | 300 mg/kg | i.p. | Two injections (acute) | 16 days (dietary study) | Hepatitis and portal fibrosis | [6] |
| Sprague-Dawley | 25 mg/100g | i.p. | Twice a week | 8 weeks | Early fibrosis | [7][8] |
Table 2: Key Biochemical and Histological Markers
| Marker | Sample Type | Purpose | Typical Findings in D-GalN Model |
| Alanine Aminotransferase (ALT) | Serum/Plasma | Acute Hepatocellular Injury | Significantly elevated 24-48h post-injection.[1][9] |
| Aspartate Aminotransferase (AST) | Serum/Plasma | Acute Hepatocellular Injury | Significantly elevated 24-48h post-injection.[1][9] |
| Bilirubin | Serum/Plasma | Liver Dysfunction | May be elevated, indicating impaired liver function.[1][6] |
| Hydroxyproline | Liver Tissue | Collagen Content | Increased levels indicate collagen deposition and fibrosis.[11] |
| Sirius Red Staining | Liver Tissue | Collagen Visualization | Increased red staining indicates fibrosis.[14] |
| Masson's Trichrome Staining | Liver Tissue | Collagen Visualization | Increased blue/green staining indicates fibrosis.[13] |
| α-Smooth Muscle Actin (α-SMA) | Liver Tissue | Hepatic Stellate Cell Activation | Increased expression is a hallmark of active fibrosis.[4] |
Signaling Pathways and Workflows
Caption: Experimental workflow for D-GalN-induced liver fibrosis in rats.
Caption: TGF-β/Smad signaling pathway in liver fibrosis.[4]
Caption: D-GalN/LPS-induced necroptosis pathway in liver injury.[16]
References
- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Development of a rat model of D-galactosamine/lipopolysaccharide induced hepatorenal syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genistein attenuates D-GalN induced liver fibrosis/chronic liver damage in rats by blocking the TGF-β/Smad signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunohistochemical study of hepatic fibrosis induced in rats by multiple galactosamine injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatoprotective effects of whey protein on D-galactosamine-induced hepatitis and liver fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. imrpress.com [imrpress.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 12. A histological semiquantitative scoring system for evaluation of hepatic fibrosis in needle liver biopsy specimens: comparison with morphometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biased Quantification of Rat Liver Fibrosis—Meta-Analysis with Practical Recommendations and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
issues with D-Galactosamine variability between different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Galactosamine (D-GalN) and D-Galactosamine/Lipopolysaccharide (D-GalN/LPS) induced liver injury models. This guide addresses the critical issue of experimental variability observed between different animal strains.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in liver injury with the same D-GalN dosage across different studies or animal strains?
A1: Variability in D-Galactosamine-induced hepatotoxicity is a well-documented issue stemming from significant differences in susceptibility between species and even among different strains of the same species. For instance, rats are generally more susceptible to D-GalN intoxication than mice.[1] To achieve significant liver injury, a higher dose of D-GalN is required in mice compared to rats.[1] Furthermore, within a species, different strains can exhibit varied responses. Stress-sensitive Wistar-Kyoto rats show a more severe liver injury response to D-GalN/LPS compared to Sprague-Dawley rats.[2][3]
Q2: My D-GalN-only model is not showing significant liver injury in mice. What is going wrong?
A2: It is common for D-GalN alone, especially at lower doses, to not induce significant or consistent liver injury in mice.[4] Mice can be resistant to D-GalN's hepatotoxic effects. To induce a more robust, rapid, and reproducible acute liver failure model in mice, co-administration with a low dose of lipopolysaccharide (LPS) is the standard and highly recommended method.[5][6] D-GalN sensitizes the liver to the effects of LPS, leading to a synergistic and potent inflammatory response that results in severe liver damage.[6]
Q3: What are the typical dosages for a D-GalN/LPS-induced acute liver failure model in mice and rats?
A3: Dosages can vary, but common ranges are provided in the tables below. It is crucial to perform a pilot study to determine the optimal dose for your specific animal strain and experimental conditions. For mice, a frequently used combination is D-GalN at 700-800 mg/kg and LPS at 10-100 µg/kg, administered intraperitoneally.[7][8] For rats, D-GalN doses can range from 50 mg/100g b.w. up to 1.4 g/kg, often with a sensitizing dose of LPS.[1][9][10]
Q4: How soon after D-GalN/LPS administration can I expect to see peak liver injury?
A4: The D-GalN/LPS model induces rapid-onset liver injury. In mice, severe injury is typically observed within 6 to 8 hours post-injection.[5] In rats, significant alterations in liver function markers like AST and ALT can be seen as early as 12 hours, with the peak of injury often occurring around 48 hours.[9][10]
Q5: What are the key signaling pathways activated in the D-GalN/LPS model?
A5: The D-GalN/LPS model primarily activates inflammatory pathways. LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells (liver macrophages), triggering a downstream signaling cascade through MyD88 and NF-κB.[11][12][13] This leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][13] D-GalN inhibits hepatocyte transcription, making them highly susceptible to TNF-α-induced apoptosis. Additionally, the NLRP3 inflammasome is activated, leading to the maturation of IL-1β and IL-18, which further exacerbates the inflammatory response and cell death.[11][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality in control group | Contaminated D-GalN or LPS; incorrect dosage calculation; underlying health issues in the animal colony. | Ensure the purity and sterility of reagents. Recalculate all dosages carefully. Consult with your facility veterinarian to rule out any health issues in the animals. |
| Inconsistent liver injury markers (ALT/AST) | Variability in animal strain, age, or sex; improper administration of D-GalN/LPS (e.g., subcutaneous instead of intraperitoneal injection). | Standardize your animal model by using a single strain, sex, and a narrow age range. Ensure proper and consistent intraperitoneal injection technique. |
| Lower-than-expected liver injury in rats | Strain differences in sensitivity (e.g., Sprague-Dawley may be less sensitive than Wistar-Kyoto).[2][3] | Consider using a more sensitive rat strain or increasing the D-GalN/LPS dosage after conducting a dose-response pilot study. |
| Unexpected inflammatory cytokine profile | Timing of sample collection; differences in the gut microbiome of the animals. | Create a time-course study to capture the peak expression of different cytokines. Be aware that variations in gut microbiota can influence the inflammatory response to LPS. |
Data Presentation: Comparative Dosages and Liver Injury Markers
Table 1: D-GalN/LPS Dosages and Resulting Liver Injury in Mouse Strains
| Strain | D-GalN Dose (mg/kg) | LPS Dose (µg/kg) | Time Point (hours) | ALT (U/L) | AST (U/L) |
| BALB/c | 700 | 10 | 6 | Markedly Increased | Markedly Increased |
| C57BL/6J | Not Specified | Not Specified | 6 | Severe Increase | Severe Increase |
| C57BL/6 | 800 | 40 | Not Specified | Increased | Increased |
| NF-κB Transgenic | 800 | 100-500 | Not Specified | Not Specified | Not Specified |
Note: "Markedly Increased" and "Severe Increase" indicate that while the studies reported significant elevations, the precise numerical values were not always provided in a comparable format.
Table 2: D-GalN/LPS Dosages and Resulting Liver Injury in Rat Strains
| Strain | D-GalN Dose | LPS Dose | Time Point (hours) | ALT (U/L) | AST (U/L) |
| Wistar | 1.4 g/kg | None | 48 | ~2500 | ~4500 |
| Sprague-Dawley | Not Specified | Not Specified | 6-24 | Lower Increase | Lower Increase |
| Wistar-Kyoto | Not Specified | Not Specified | 6-24 | Marked Increase | Marked Increase |
Note: Wistar-Kyoto rats demonstrated significantly higher ALT and AST levels compared to Sprague-Dawley rats at the same D-GalN/LPS dosage.[2][3]
Experimental Protocols
Key Experiment: D-GalN/LPS-Induced Acute Liver Failure in Mice
1. Animal Model:
-
Species: Mouse
-
Age: 6-8 weeks.[5]
-
Sex: Male is often used to avoid hormonal cycle variations.[5]
-
Housing: Standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.
2. Reagent Preparation:
-
D-Galactosamine (D-GalN): Dissolve D-GalN hydrochloride in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., to achieve a final dose of 700-800 mg/kg). Prepare this solution fresh on the day of the experiment.
-
Lipopolysaccharide (LPS): Dissolve LPS (from E. coli) in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., to achieve a final dose of 10-100 µg/kg).
3. Administration:
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection. They can be administered as a co-injection or as two separate injections in quick succession. The total injection volume should be appropriate for the size of the mouse (e.g., 200 µL).
4. Monitoring and Sample Collection:
-
Monitor the animals for signs of distress.
-
At the designated endpoint (typically 6-8 hours post-injection), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).
-
Perfuse the liver with cold phosphate-buffered saline (PBS) and collect liver tissue for histopathology (formalin-fixed) and molecular analysis (snap-frozen in liquid nitrogen).
5. Analysis:
-
Biochemical Analysis: Measure serum ALT and AST levels using a commercial assay kit.
-
Cytokine Analysis: Measure serum or liver homogenate levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Histopathology: Embed formalin-fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess necrosis and inflammation.
Visualizations
Caption: General experimental workflow for D-GalN/LPS-induced acute liver failure.
Caption: Key signaling pathways in D-GalN/LPS-induced hepatotoxicity.
References
- 1. imrpress.com [imrpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Exacerbated LPS/GalN-Induced Liver Injury in the Stress-Sensitive Wistar Kyoto Rat Is Associated with Changes in the Endocannabinoid System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Frontiers | The progress to establish optimal animal models for the study of acute-on-chronic liver failure [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome [xiahepublishing.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 14. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: D(+)-Galactosamine Hydrochloride in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D(+)-Galactosamine hydrochloride (GalN) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve this compound for cell culture?
A1: this compound is soluble in aqueous solutions and some organic solvents. For cell culture applications, sterile phosphate-buffered saline (PBS) or cell culture medium are the recommended solvents.
-
Aqueous Solutions: It is soluble in water at concentrations up to 50 mg/mL and in PBS (pH 7.2) at approximately 10 mg/mL.[1][2][3] When dissolving in aqueous buffers, ensure the solution is clear. If precipitation occurs, gentle warming or sonication can aid dissolution.[4]
-
Organic Solvents: this compound is also soluble in DMSO and DMF at approximately 25 mg/mL, and in ethanol (B145695) at about 5 mg/mL.[3] When using organic solvents to prepare a stock solution, it is crucial to ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells.
Q2: How should I prepare and store a stock solution of this compound?
A2: It is recommended to prepare fresh aqueous solutions for each experiment.[4] If a stock solution is necessary, it can be prepared in an appropriate solvent, aliquoted, and stored frozen.
-
Preparation: To prepare a stock solution, dissolve this compound in sterile PBS or DMSO to the desired concentration. Filter-sterilize the solution through a 0.22 µm filter before use.[4]
-
Storage: Aqueous stock solutions are not recommended for long-term storage; use them within a day.[4] Stock solutions in DMSO can be stored at -20°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
Q3: What is the mechanism of action of this compound in inducing cell toxicity?
A3: this compound is a hepatotoxic agent that induces cell death, primarily in hepatocytes.[2][5] Its primary mechanism involves the depletion of uridine (B1682114) triphosphate (UTP) pools within the cell.[4][5] This occurs through the formation of UDP-galactosamine, which "traps" uridine phosphates.[6][7] The depletion of UTP leads to the inhibition of RNA and protein synthesis, ultimately resulting in apoptosis and necrosis.[5] GalN also sensitizes cells to the cytotoxic effects of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms when adding GalN to culture medium. | - The concentration of GalN exceeds its solubility in the medium. - Interaction with components in the serum or medium supplements. - Temperature fluctuations causing salts to precipitate.[8] | - Ensure the final concentration of GalN is within its solubility limit in your specific medium. - Prepare a more concentrated stock solution in an appropriate solvent (e.g., DMSO) and add a smaller volume to the medium. - Warm the medium to 37°C before adding the GalN solution and mix gently.[9][10] - If using a high concentration, consider preparing the final solution in a serum-free medium first, then adding serum. |
| High levels of unexpected cell death or cytotoxicity. | - The concentration of GalN is too high for the specific cell line. - The cells are highly sensitive to UTP depletion. - Synergistic toxic effects with other components in the medium or co-treatments (e.g., LPS).[11] | - Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental goals. - Co-treatment with uridine can rescue cells from GalN-induced toxicity by replenishing the UTP pool.[12] - Reduce the concentration of GalN or the co-treating agent (e.g., LPS). |
| Inconsistent or no effect of GalN treatment. | - Degradation of the GalN solution. - The cell line is resistant to GalN-induced toxicity. - Insufficient treatment time. | - Prepare fresh GalN solutions for each experiment.[4] - Verify the sensitivity of your cell line to GalN. Some cell types are inherently more resistant. - Increase the incubation time with GalN. Effects on primary hepatocytes can be observed after 24-36 hours.[4][12] |
| Changes in cell morphology not consistent with apoptosis/necrosis. | - The observed changes might be specific to the cell line's response to metabolic stress. - Contamination of the cell culture. | - Document the morphological changes and correlate them with viability assays. For example, some cells may become fibriform or show cytoplasmic granulation.[13] - Routinely check for microbial contamination. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility |
| Water | ~50 mg/mL[1][2] |
| PBS (pH 7.2) | ~10 mg/mL[3] |
| DMSO | ~25 mg/mL[3] |
| DMF | ~25 mg/mL[3] |
| Ethanol | ~5 mg/mL[3] |
Experimental Protocols
Protocol: In Vitro Model of Hepatocyte Injury using this compound and Lipopolysaccharide (LPS)
This protocol describes a common method to induce liver cell injury in a primary hepatocyte culture.
Materials:
-
Primary hepatocytes
-
Cell culture medium (e.g., Williams' Medium E) with appropriate supplements
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Sterile DMSO (optional, for stock solution)
-
0.22 µm sterile filters
Procedure:
-
Cell Seeding: Seed primary hepatocytes at a desired density in collagen-coated culture plates and allow them to attach for 24 hours.
-
Preparation of Reagents:
-
This compound stock solution: Prepare a 1 M stock solution in sterile PBS or a 500 mM stock in sterile DMSO. Filter-sterilize and store appropriately if not for immediate use.
-
LPS stock solution: Prepare a 1 mg/mL stock solution in sterile PBS.
-
-
Treatment:
-
Dilute the GalN and LPS stock solutions in cell culture medium to the final desired concentrations. Common final concentrations are in the range of 0.5-5 mM for GalN and 10-100 ng/mL for LPS.[4]
-
Remove the culture medium from the attached hepatocytes and replace it with the medium containing GalN and LPS.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6-24 hours).
-
Assessment of Cell Injury: Evaluate hepatocyte injury through various assays:
-
Cell Viability: MTT assay or Trypan Blue exclusion.
-
Apoptosis: Caspase-3 activity assay or TUNEL staining.[4]
-
Cytotoxicity: Lactate dehydrogenase (LDH) release assay.
-
Inflammatory Response: Measure cytokine levels (e.g., TNF-α, IL-6) in the culture supernatant by ELISA.
-
Visualizations
References
- 1. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D- (+)-Galactosamine BioReagent, cell culture mammalian 1772-03-8 [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. D-(+)-半乳糖胺 盐酸盐 ≥99% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Effect of D-glucosamine and D-galactosamine on the uridine nucleotide concentration in mouse myeloid tumor (Graffi) and myeloma MOPC-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The trapping of uridine phosphates by D-galactosamine. D-glucosamine, and 2-deoxy-D-galactose. A study on the mechanism of galactosamine hepatitis. | Semantic Scholar [semanticscholar.org]
- 8. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 9. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Galactosamine-induced cell death in primary cultures of rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Galactosamine and Acetaminophen Models of Acute Liver Failure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the D-Galactosamine (D-GalN) and acetaminophen (B1664979) (APAP) induced models of acute liver failure (ALF). The information presented is supported by experimental data to assist researchers in selecting the most appropriate model for their specific research needs.
Introduction to Acute Liver Failure Models
Acute liver failure is a life-threatening condition characterized by rapid and severe liver damage.[1][2][3] Animal models are indispensable tools for studying the pathophysiology of ALF and for the development of novel therapeutic interventions.[4][5][6] Among the various experimental models, those induced by D-Galactosamine and acetaminophen are widely used due to their reproducibility and clinical relevance.[4][5][7] This guide will delve into a detailed comparison of these two models, highlighting their distinct mechanisms, experimental considerations, and key molecular pathways.
Mechanism of Injury
The hepatotoxicity induced by D-GalN and APAP stems from fundamentally different molecular mechanisms.
D-Galactosamine (D-GalN): D-GalN is a highly selective hepatotoxin that primarily targets hepatocytes.[8] Its toxicity arises from the depletion of uridine (B1682114) triphosphate (UTP), which leads to the inhibition of RNA and protein synthesis.[3][5] This metabolic disruption makes hepatocytes highly susceptible to the effects of endotoxins, such as lipopolysaccharide (LPS), which are often co-administered to induce a robust inflammatory response.[5] The D-GalN/LPS model is characterized by a strong inflammatory component, with tumor necrosis factor-alpha (TNF-α) playing a central role in mediating hepatocyte apoptosis and necrosis.[3][5][9]
Acetaminophen (APAP): APAP-induced liver injury is a classic example of drug-induced liver injury (DILI) and is the leading cause of ALF in many Western countries.[10][11][12] At therapeutic doses, APAP is safely metabolized through glucuronidation and sulfation.[11][12] However, in an overdose scenario, these pathways become saturated, leading to the increased metabolism of APAP by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][10][12] NAPQI rapidly depletes cellular glutathione (B108866) (GSH) stores, a key antioxidant.[1][12] Once GSH is depleted, NAPQI covalently binds to cellular proteins, particularly mitochondrial proteins, leading to mitochondrial dysfunction, oxidative stress, and ultimately, centrilobular necrosis.[1][10][13]
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the D-GalN/LPS and APAP-induced ALF models in rodents.
Table 1: Dosage and Administration
| Parameter | D-Galactosamine/LPS Model | Acetaminophen Model |
| Animal Model | Mice (C57BL/6), Rats (Sprague-Dawley, Wistar) | Mice (C57BL/6), Rats (Sprague-Dawley) |
| D-GalN Dosage | 400-800 mg/kg (often with LPS)[14][15][16] | N/A |
| LPS Dosage | 10-40 µg/kg[14][16] | N/A |
| APAP Dosage | N/A | 300-600 mg/kg (mice)[7], 1-2.5 g/kg (rats)[15] |
| Administration Route | Intraperitoneal (i.p.)[3][16][17] | Intraperitoneal (i.p.), Oral (p.o.)[6][7] |
Table 2: Time Course of Injury
| Time Point | D-Galactosamine/LPS Model | Acetaminophen Model |
| Onset of Injury | Rapid (within 6-8 hours)[17][18] | Slower (peaks at 24-48 hours)[2] |
| Peak ALT/AST Levels | 6-12 hours | 24-48 hours |
| Histological Changes | Apoptosis and necrosis evident by 6-8 hours[18] | Centrilobular necrosis prominent at 24 hours |
| Mortality | High within 24-48 hours, dose-dependent[15] | Dose-dependent, typically within 48-72 hours |
Table 3: Key Biomarkers
| Biomarker | D-Galactosamine/LPS Model | Acetaminophen Model |
| Serum ALT/AST | Markedly elevated | Markedly elevated[19] |
| Serum Bilirubin | Significantly increased[3] | Increased in severe cases |
| TNF-α | Significantly elevated, key mediator[3][18] | Moderately elevated, secondary role |
| IL-6 | Significantly elevated[20][21] | Elevated |
| Caspase-3 Activity | Significantly increased (apoptosis)[18][22] | Minimally increased (primarily necrosis)[22][23][24] |
| APAP-Protein Adducts | Absent | Present, key initiating event[19][23] |
| Glutathione (GSH) | Depleted[14] | Severely depleted[1] |
Experimental Protocols
D-Galactosamine/LPS-Induced Acute Liver Failure
Objective: To induce an inflammatory-mediated acute liver failure.
Materials:
-
D-Galactosamine (Sigma-Aldrich)
-
Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)
-
Sterile saline
-
Animal model: Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a solution of D-Galactosamine in sterile saline at a concentration of 100 mg/mL.
-
Prepare a solution of LPS in sterile saline at a concentration of 10 µg/mL.
-
Administer D-Galactosamine via intraperitoneal injection at a dose of 700 mg/kg.
-
Simultaneously or shortly after, administer LPS via intraperitoneal injection at a dose of 10 µg/kg.[18]
-
Monitor animals for clinical signs of liver failure.
-
Collect blood and liver tissue samples at predetermined time points (e.g., 6, 12, 24 hours) for analysis.
Acetaminophen-Induced Acute Liver Failure
Objective: To induce a direct hepatotoxic and oxidative stress-mediated acute liver failure.
Materials:
-
Acetaminophen (Sigma-Aldrich)
-
Sterile saline (warmed to 40-50°C for dissolution)
-
Animal model: Male C57BL/6 mice (8-10 weeks old), fasted overnight (12-16 hours)[4]
Procedure:
-
Prepare a suspension of acetaminophen in warm sterile saline. The concentration will depend on the desired dosage. Vigorous vortexing or sonication may be required to achieve a uniform suspension.
-
Administer acetaminophen via intraperitoneal injection at a dose of 300-500 mg/kg.[7]
-
Return animals to their cages with free access to food and water.
-
Monitor animals for clinical signs of liver failure.
-
Collect blood and liver tissue samples at predetermined time points (e.g., 4, 8, 24, 48 hours) for analysis.
Signaling Pathways
The signaling cascades leading to hepatocyte death differ significantly between the two models.
D-Galactosamine/LPS Signaling Pathway
The D-GalN/LPS model is characterized by a robust inflammatory response mediated primarily by TNF-α.
Caption: D-GalN/LPS-induced hepatocyte apoptosis signaling pathway.
Acetaminophen Signaling Pathway
APAP-induced hepatotoxicity is primarily driven by metabolic activation and subsequent mitochondrial injury.
Caption: Acetaminophen-induced hepatocyte necrosis signaling pathway.
Histopathology
D-Galactosamine/LPS: The histopathological features of D-GalN/LPS-induced liver injury include widespread hepatocyte apoptosis and necrosis, often accompanied by significant inflammatory cell infiltration, particularly neutrophils.[25] The liver architecture can be severely disrupted.
Acetaminophen: APAP-induced liver injury is characterized by a distinct pattern of centrilobular necrosis, where the hepatocytes surrounding the central vein are preferentially damaged.[2] Inflammatory infiltration is also present but is generally considered a secondary event to the initial hepatocyte death.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the hepatoprotective effects of a test compound in both models.
Caption: Comparative experimental workflow for ALF models.
Conclusion
The D-Galactosamine and acetaminophen models of acute liver failure represent two distinct, yet valuable, tools for liver research. The D-GalN/LPS model is particularly suited for studying inflammation-driven liver injury and the role of cytokines, making it relevant for conditions like sepsis-induced liver failure. In contrast, the APAP model is highly relevant to human drug-induced liver injury and is ideal for investigating mechanisms of direct hepatotoxicity, oxidative stress, and mitochondrial dysfunction. The choice of model should be carefully considered based on the specific research question and the therapeutic pathways being investigated.
References
- 1. wjgnet.com [wjgnet.com]
- 2. gastroliver.medicine.ufl.edu [gastroliver.medicine.ufl.edu]
- 3. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Models of Acute Liver Failure - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanisms of Acute Liver Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 12. Frontiers | Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical models of acute liver failure: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 18. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Translational biomarkers of acetaminophen-induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic Biomarkers in Acetaminophen-induced Hepatotoxicity and Acute Liver Failure: From Preclinical Models to Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Role of Mechanistic Biomarkers in Understanding Acetaminophen Hepatotoxicity in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Comparison: D-Galactosamine Hydrochloride vs. Carbon Tetrachloride for Inducing Liver Fibrosis
For researchers and drug development professionals navigating the landscape of preclinical liver fibrosis models, the choice of inducing agent is a critical decision that shapes the translational relevance of their findings. Two of the most established chemical inducers, D-Galactosamine hydrochloride (D-GalN) and carbon tetrachloride (CCl4), offer distinct advantages and disadvantages. This guide provides an objective comparison of their mechanisms, experimental protocols, and resulting pathologies, supported by experimental data to inform model selection.
Executive Summary
Carbon tetrachloride (CCl4) is a potent and widely used hepatotoxin that reliably induces robust and progressive liver fibrosis in rodents, mirroring the histopathological features of toxic liver injury in humans. Its mechanism is primarily driven by the generation of free radicals, leading to hepatocyte necrosis, inflammation, and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. The CCl4 model is highly reproducible and characterized by significant collagen deposition, making it a stalwart for screening anti-fibrotic therapies.[1][2]
D-Galactosamine hydrochloride (D-GalN), on the other hand, induces a pattern of liver injury that more closely resembles human viral hepatitis.[3][4] Its mechanism involves the depletion of uridine (B1682114) nucleotides in hepatocytes, leading to the inhibition of RNA and protein synthesis and subsequent apoptosis.[4] While often used in combination with lipopolysaccharide (LPS) to model acute inflammatory liver injury, chronic administration of D-GalN alone can also induce liver fibrosis, although the progression is generally considered slower and less severe than that observed with CCl4.[5][6][7]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of CCl4 and D-GalN trigger different downstream signaling cascades that culminate in liver fibrosis.
Carbon Tetrachloride (CCl4): The fibrogenic process initiated by CCl4 is a classic example of injury-driven fibrosis. The key molecular events include:
-
Free Radical Formation: CCl4 is metabolized by cytochrome P450 2E1 in hepatocytes to form the highly reactive trichloromethyl free radical (•CCl3).[3]
-
Lipid Peroxidation and Cell Death: This free radical initiates a cascade of lipid peroxidation, damaging cellular membranes and leading to hepatocyte necrosis.[3]
-
Inflammatory Response: The release of damage-associated molecular patterns (DAMPs) from necrotic hepatocytes triggers a robust inflammatory response, recruiting immune cells to the site of injury.
-
Hepatic Stellate Cell (HSC) Activation: Pro-inflammatory and pro-fibrotic cytokines, most notably Transforming Growth Factor-beta (TGF-β), released by immune cells and damaged hepatocytes, activate HSCs.[8][9]
-
Extracellular Matrix (ECM) Deposition: Activated HSCs transdifferentiate into myofibroblasts, which are responsible for the excessive deposition of ECM proteins, primarily collagen, leading to the formation of fibrotic scars.[8]
Several key signaling pathways are implicated in CCl4-induced liver fibrosis, including the TGF-β/Smad, Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/AKT pathways, all of which play crucial roles in HSC activation and proliferation.[8][10][11]
D-Galactosamine Hydrochloride (D-GalN): The pathway to fibrosis with D-GalN is subtler and more immunologically driven:
-
Uridine Nucleotide Depletion: D-GalN is selectively taken up by hepatocytes and metabolized, leading to the trapping of uridine phosphates and a subsequent deficiency of UTP, UDP-glucose, and UDP-galactose.[4]
-
Inhibition of Macromolecule Synthesis: This depletion inhibits the synthesis of RNA, proteins, and other essential macromolecules, ultimately leading to hepatocyte apoptosis.[4]
-
Immune-Mediated Injury: Apoptotic bodies are cleared by Kupffer cells (resident liver macrophages), which can become activated and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[12] When used with LPS, this inflammatory response is greatly amplified.
-
HSC Activation and Fibrogenesis: Chronic inflammation and the release of pro-fibrotic mediators contribute to the activation of HSCs and the gradual deposition of ECM. The NF-κB and MAPK signaling pathways are known to be key players in the inflammatory and fibrotic response to D-GalN.[12]
Comparative Experimental Data
The following table summarizes quantitative data from representative studies, highlighting the differences in fibrotic outcomes between the CCl4 and D-GalN models.
| Parameter | Carbon Tetrachloride (CCl4) Model | D-Galactosamine (D-GalN) Model | Reference |
| Species/Strain | Wistar Rats | Sprague Dawley Rats | [13],[5] |
| Dosage & Administration | 1 mL/kg (50% in olive oil), i.p., twice weekly | 25 mg/100 g bw, i.p., twice weekly | [13],[5] |
| Duration | 9 weeks | 8-12 weeks | [13],[5] |
| Serum ALT (U/L) | Significantly elevated vs. control | Elevated vs. control | [13],[14] |
| Serum AST (U/L) | Significantly elevated vs. control | Elevated vs. control | [13],[14] |
| Liver Hydroxyproline (B1673980) (µg/g) | Significantly increased vs. control | Moderately increased vs. control | [13],[14] |
| Collagen Deposition | Extensive, bridging fibrosis | Milder, pericentral fibrosis | [1],[5] |
| Key Pathological Features | Centrilobular necrosis, regenerative nodules | Resembles chronic viral hepatitis, bile duct proliferation | [1],[15] |
Experimental Protocols
Detailed methodologies for inducing liver fibrosis with CCl4 and D-GalN are provided below.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis
This protocol is a widely accepted method for inducing significant liver fibrosis and cirrhosis in rodents.[1]
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Reagent Preparation: Prepare a 50% (v/v) solution of CCl4 in a vehicle such as olive oil or corn oil.
-
Administration: Administer the CCl4 solution via intraperitoneal (i.p.) injection or oral gavage. A typical i.p. dose is 1 mL/kg body weight.
-
Frequency: Injections are typically given twice a week.
-
Duration: A 4 to 8-week period is generally sufficient to induce significant fibrosis, with cirrhosis developing after 8-12 weeks.[1]
-
Monitoring and Endpoints: Monitor animal health and body weight regularly. At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST) and sacrifice the animals to collect liver tissue for histological analysis (e.g., H&E and Sirius Red staining) and measurement of hydroxyproline content.
D-Galactosamine Hydrochloride (D-GalN)-Induced Liver Fibrosis
This protocol describes the induction of liver fibrosis through chronic D-GalN administration.
-
Animal Model: Male Sprague-Dawley or Wistar rats are often used.
-
Reagent Preparation: Dissolve D-Galactosamine hydrochloride in sterile saline to the desired concentration.
-
Administration: Administer the D-GalN solution via intraperitoneal (i.p.) injection.
-
Dosage and Frequency: A common regimen involves injecting 25-50 mg/100 g of body weight twice or three times a week.[5][7]
-
Duration: A longer duration of at least 8-12 weeks is typically required to establish clear fibrotic changes.[5][7]
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Conclusion
The choice between D-Galactosamine hydrochloride and carbon tetrachloride for liver fibrosis studies depends heavily on the specific research question.
-
CCl4 is the model of choice for studies requiring a robust, reproducible, and relatively rapid induction of severe fibrosis and cirrhosis, making it ideal for screening potential anti-fibrotic compounds.
-
D-GalN offers a model that more closely mimics the pathophysiology of viral hepatitis, with a more prominent inflammatory component and a slower progression of fibrosis. This model may be more suitable for investigating the inflammatory and immunological aspects of liver fibrogenesis.
By understanding the distinct mechanisms, timelines, and pathological features of each model, researchers can make a more informed decision to best suit their experimental needs and enhance the clinical relevance of their findings.
References
- 1. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Mouse models of liver fibrosis mimic human liver fibrosis of different etiologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. imrpress.com [imrpress.com]
- 7. imrpress.com [imrpress.com]
- 8. Frontiers | Signaling pathways that activate hepatic stellate cells during liver fibrosis [frontiersin.org]
- 9. Cell Signals Influencing Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor mediated signaling pathways in hepatocytes from CCL4 - induced liver fibrotic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of CCl4-induced liver fibrosis with combined transcriptomic and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 15. Immunohistochemical study of hepatic fibrosis induced in rats by multiple galactosamine injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Experimental Hepatitis: A Comparative Guide to Alternatives for D-Galactosamine
For decades, D-galactosamine (D-GalN), often in combination with lipopolysaccharide (LPS), has been a cornerstone for inducing experimental hepatitis in animal models, particularly for studying drug-induced liver injury and potential therapeutic interventions. However, the quest for models that more accurately recapitulate specific aspects of human liver disease has led to the development and refinement of several alternatives. This guide provides a comprehensive comparison of key alternative models, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, experimental protocols, and key readouts to facilitate informed model selection.
This guide will delve into the following widely used alternatives to the D-GalN model:
-
Concanavalin (B7782731) A (ConA)-Induced Liver Injury: An immune-mediated model ideal for studying T-cell-driven hepatitis.
-
Lipopolysaccharide (LPS)-Induced Liver Injury: A model focused on inflammation-mediated liver damage.
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury: A classic toxicant-induced model relevant for studying centrilobular necrosis and fibrosis.
-
Acetaminophen (APAP)-Induced Liver Injury: A clinically relevant model of drug-induced acute liver failure.
-
Methionine and Choline Deficient (MCD) Diet-Induced Nonalcoholic Steatohepatitis (NASH): A nutritional model that mimics the features of NASH, a growing global health concern.
Comparative Analysis of Key Liver Injury Markers
The severity of liver injury in these models is commonly assessed by measuring the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). The following tables summarize representative quantitative data from murine studies for each model. It is important to note that absolute values can vary depending on the specific experimental conditions, including animal strain, sex, age, and the precise timing of sample collection.
| Model | Inducing Agent & Dose | Time Point | Serum ALT (U/L) | Serum AST (U/L) | Reference |
| Concanavalin A | ConA (15 mg/kg, i.v.) | 12 h | ~3,500 | ~6,000 | [1] |
| ConA (20 mg/kg, i.v.) | 12 h | >2,000 | >4,000 | [2] | |
| Lipopolysaccharide | LPS (50 µg/kg) + D-GalN (400 mg/kg) | 6 h | ~1,500 | ~2,500 | [3] |
| Carbon Tetrachloride | CCl4 (1.5 ml/kg, i.p.) | 24 h | ~8,000 | ~7,500 | [4] |
| CCl4 (3 ml/kg, i.p.) | 14 days | >200 | >400 | [5] | |
| Acetaminophen | APAP (300 mg/kg, i.p.) | 24 h | ~10,000 | ~9,000 | [6] |
| APAP (400 mg/kg, i.p.) | 4 h | ~12,000 | ~10,000 | [7] | |
| MCD Diet | MCD Diet | 5 weeks | >400 | >400 | [8] |
| Model | Key Inflammatory Cytokines | Time Point | Fold Increase/Concentration | Reference |
| Concanavalin A | TNF-α, IFN-γ, IL-6 | 2-8 h | Peak levels observed | [2] |
| Lipopolysaccharide | TNF-α, IL-6 | 3 h | Significant upregulation | [9] |
| Carbon Tetrachloride | TNF-α, IL-6 | 3-24 h | Significant increase | [4] |
| Acetaminophen | Pro-inflammatory cytokines | 6-24 h | Upregulation | [10] |
| MCD Diet | TNF-α, MCP-1 | 5 weeks | Increased mRNA expression | [8] |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of experimental hepatitis models. Below are representative methodologies for each of the discussed alternatives.
Concanavalin A (ConA)-Induced Liver Injury
This model is particularly relevant for studying T-cell mediated liver injury, mimicking aspects of autoimmune hepatitis.[2]
Experimental Workflow:
References
- 1. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preventive effects of interleukin-6 in lipopolysaccharide/d-galactosamine induced acute liver injury via regulating inflammatory response in hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role of adipose tissue in methionine–choline-deficient model of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Acute Liver Failure Models: Focus on D-Galactosamine/LPS Reproducibility
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in studying acute liver failure (ALF). The D-galactosamine/lipopolysaccharide (D-GalN/LPS) model is a widely utilized system, but its reproducibility in comparison to other common ALF models, such as those induced by acetaminophen (B1664979) (APAP) and concanavalin (B7782731) A (ConA), warrants careful consideration. This guide provides an objective comparison of these models, supported by experimental data, to aid in informed model selection.
Executive Summary
The D-GalN/LPS model of acute liver failure is known for its rapid and robust induction of an inflammatory response and apoptosis-driven liver injury. While it is a valuable tool for studying the inflammatory cascades in ALF, its reproducibility can be influenced by the specific batches of LPS and the strain and microbial status of the animals. In contrast, the acetaminophen (APAP) model is widely regarded as highly reproducible and translationally relevant to human ALF caused by drug overdose. The concanavalin A (ConA) model, which mimics immune-mediated hepatitis, is known for its inherent variability due to its dependence on the host's immune response, which can be affected by factors such as animal strain, sex, and age.
Data Presentation: Quantitative Comparison of ALF Models
The following tables summarize key quantitative parameters for the D-GalN/LPS, APAP, and ConA models of acute liver failure in mice. Data are compiled from various studies to provide a comparative overview. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions.
| Parameter | D-GalN/LPS Model | APAP Model | ConA Model |
| Reproducibility | Moderate to High | High[1][2][3] | Low to Moderate[4] |
| Primary Mechanism | Inflammation & Apoptosis | Direct Hepatocyte Necrosis | T-cell Mediated Hepatitis |
| Key Inducing Agent(s) | D-galactosamine & Lipopolysaccharide | Acetaminophen | Concanavalin A |
| Typical Onset of Injury | 4-8 hours | 3-6 hours | 8-24 hours |
| Peak Liver Injury | 6-12 hours | 12-24 hours | 24-48 hours |
Table 1: General Characteristics of Common ALF Models
| Parameter | D-GalN/LPS Model | APAP Model | ConA Model |
| Typical Dosage (Mice) | D-GalN: 300-800 mg/kg; LPS: 1-50 µg/kg[5][6] | 200-600 mg/kg[7] | 10-25 mg/kg[8] |
| Mortality Rate | High (often >80%) within 24-48h, dose-dependent[6] | Dose-dependent, can range from 0% to >90% | Variable, dependent on dose and mouse strain |
| Typical Peak ALT Levels (U/L) | >5,000 | >10,000 | 1,000 - 5,000 |
| Typical Peak AST Levels (U/L) | >5,000 | >10,000 | 1,000 - 5,000 |
Table 2: Dosing and Severity Markers in Murine ALF Models
Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility of animal models. Below are representative experimental protocols for each of the discussed ALF models.
D-Galactosamine/LPS-Induced ALF Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction:
-
Prepare a solution of D-galactosamine (Sigma-Aldrich) in sterile saline.
-
Prepare a solution of lipopolysaccharide (LPS, from E. coli O111:B4, Sigma-Aldrich) in sterile saline.
-
Administer D-galactosamine (e.g., 700 mg/kg) via intraperitoneal (i.p.) injection.
-
Simultaneously or shortly after, administer LPS (e.g., 10 µg/kg) via i.p. injection.
-
-
Monitoring and Sample Collection:
-
Monitor animals for signs of morbidity (lethargy, ruffled fur, hypothermia).
-
Collect blood samples via retro-orbital or cardiac puncture at desired time points (e.g., 6, 12, 24 hours) for serum analysis of liver enzymes (ALT, AST).
-
Euthanize animals at the experimental endpoint and collect liver tissue for histological analysis and molecular studies.
-
Acetaminophen (APAP)-Induced ALF Model
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: As described for the D-GalN/LPS model.
-
Fasting: Fast mice overnight (12-16 hours) prior to APAP administration to deplete glutathione (B108866) stores, which sensitizes them to APAP toxicity.
-
Induction:
-
Prepare a suspension of APAP (Sigma-Aldrich) in warm sterile saline.
-
Administer APAP (e.g., 300-400 mg/kg) via i.p. injection.
-
-
Monitoring and Sample Collection:
-
Monitor and collect samples as described for the D-GalN/LPS model at time points such as 6, 12, 24, and 48 hours.
-
Concanavalin A (ConA)-Induced ALF Model
-
Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old (note: strain differences in susceptibility exist).
-
Acclimatization: As described for the D-GalN/LPS model.
-
Induction:
-
Dissolve Concanavalin A (Sigma-Aldrich) in sterile, pyrogen-free saline.
-
Administer ConA (e.g., 15-20 mg/kg) via intravenous (i.v.) injection into the tail vein.
-
-
Monitoring and Sample Collection:
-
Monitor and collect samples as described for the D-GalN/LPS model at time points such as 8, 24, and 48 hours.
-
Signaling Pathways and Mechanistic Diagrams
The underlying molecular mechanisms of these ALF models differ significantly, which is a key consideration for their application in drug discovery and mechanistic studies.
D-Galactosamine/LPS Model: TLR4-Mediated Inflammatory Cascade
The D-GalN/LPS model is primarily driven by an exaggerated inflammatory response. D-GalN sensitizes hepatocytes to the cytotoxic effects of TNF-α by depleting uridine (B1682114) triphosphate. LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on Kupffer cells (liver macrophages), leading to the activation of the MyD88-dependent signaling pathway and subsequent activation of NF-κB.[9][10] This results in the massive production of pro-inflammatory cytokines, most notably TNF-α, which induces hepatocyte apoptosis and necrosis.[9][11]
References
- 1. researchgate.net [researchgate.net]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocytogen.com [biocytogen.com]
- 8. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
- 9. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 10. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome [xiahepublishing.com]
- 11. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Inflammatory Markers in D-Galactosamine-Induced Liver Injury: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The D-galactosamine (D-GalN)-induced liver injury model is a cornerstone for studying the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective therapies. A key aspect of this model is the robust inflammatory response that closely mimics aspects of human liver disease. This guide provides a comparative analysis of key inflammatory markers used to validate this model, supported by experimental data and detailed protocols.
Comparison of Key Inflammatory Markers
The inflammatory cascade in D-GalN-induced liver injury is complex and involves a variety of cytokines and chemokines. The following table summarizes the most frequently validated markers, comparing their typical induction levels and peak response times. Often, D-GalN is co-administered with lipopolysaccharide (LPS) to sensitize the animals and induce a more severe and rapid liver injury, which is reflected in the data.
| Marker | Typical Fold Increase (vs. Control) | Peak Expression Time Post-Induction | Key Role in Pathogenesis |
| TNF-α | High | 2 - 4 hours | Initiates the inflammatory cascade, induces hepatocyte apoptosis.[1][2][3][4][5][6] |
| IL-6 | High | 4 - 7 hours | Pro-inflammatory cytokine that contributes to the acute phase response.[1][4][7][8][9] |
| IL-1β | Moderate to High | 4 - 8 hours | Mediates inflammatory responses and contributes to tissue damage.[10][11][12] |
| MCP-1 | High | 4 hours | Chemoattractant for monocytes and macrophages, promoting inflammatory cell infiltration.[1] |
| NF-κB | Significant Activation | 4 hours | A crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α.[1][3] |
Experimental Protocols
Accurate and reproducible data is contingent on standardized experimental protocols. Below are methodologies for inducing liver injury and measuring key inflammatory markers.
D-Galactosamine/LPS-Induced Acute Liver Injury in Mice
This protocol is a widely used method to induce acute liver failure.[1][3][13]
Materials:
-
D-Galactosamine (D-GalN)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
6-8 week old male C57BL/6J mice[13]
Procedure:
-
Prepare a solution of D-GalN in sterile PBS. A common concentration is 800 mg/kg body weight.[1][2][3]
-
Prepare a solution of LPS in sterile PBS. A typical dose is 50-500 µg/kg body weight.[1][3]
-
Administer D-GalN and LPS via intraperitoneal (i.p.) injection.[1][13]
-
Monitor animals for signs of distress.
-
Collect blood and liver tissue samples at desired time points (e.g., 2, 4, 6, 8 hours) for analysis.[1][9]
Measurement of Inflammatory Markers
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines:
-
Principle: ELISA is a common method for quantifying protein levels in serum or tissue homogenates.
-
Procedure:
-
Collect whole blood via cardiac puncture and allow it to clot to separate the serum.
-
Prepare liver tissue homogenates in a suitable lysis buffer containing protease inhibitors.
-
Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, MCP-1).
-
Follow the manufacturer's instructions for the assay, which typically involves coating a microplate with a capture antibody, adding the sample, followed by a detection antibody and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentration based on a standard curve.[12]
-
2. Western Blot for NF-κB Activation:
-
Principle: Western blotting can be used to detect the phosphorylation of NF-κB p65 and IκBα, which indicates activation of the pathway.[3]
-
Procedure:
-
Extract proteins from liver tissue samples.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of NF-κB p65 and IκBα.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[3]
-
Visualizing the Pathophysiology
D-GalN/LPS-Induced Inflammatory Signaling Pathway
Caption: Signaling cascade in D-GalN/LPS-induced liver injury.
Experimental Workflow for Marker Validation
Caption: Workflow for validating inflammatory markers.
Logical Relationship of Key Inflammatory Mediators
Caption: Interplay of primary inflammatory mediators.
References
- 1. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Tumor necrosis factor alpha mediates the lethal hepatotoxic effects of poly(I:C) in D-galactosamine-sensitized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventive effects of interleukin-6 in lipopolysaccharide/d-galactosamine induced acute liver injury via regulating inflammatory response in hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]
- 11. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 12. Isorhamnetin protects against D-GalN/LPS-induced acute liver injury in mice through anti-oxidative stress, anti-inflammation, and anti-apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]
A Comparative Analysis of D-Galactosamine-Induced Hepatotoxicity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the hepatotoxic effects of D-Galactosamine (D-GalN), a widely used compound for inducing experimental liver injury. By examining the differential responses in rodents (mice and rats), rabbits, and canines, this document aims to equip researchers with the necessary data to select the most appropriate animal model for their specific research needs in the field of drug-induced liver injury and the development of hepatoprotective therapies.
Executive Summary
D-Galactosamine is a hepatotoxin that selectively induces liver damage, closely mimicking the histopathological features of viral hepatitis in humans. Its mechanism of action primarily involves the depletion of uridine (B1682114) triphosphate (UTP), leading to the inhibition of RNA and protein synthesis and ultimately, hepatocyte apoptosis and necrosis. However, the sensitivity and response to D-GalN vary significantly across different animal species. This guide presents a comparative overview of these differences, supported by quantitative data, detailed experimental protocols, and a depiction of the key signaling pathways involved.
Data Presentation: Comparative Hepatotoxicity of D-Galactosamine
The following tables summarize the key parameters of D-GalN-induced hepatotoxicity across mice, rats, rabbits, and canines.
Table 1: D-Galactosamine Dosage and Administration
| Species | Route of Administration | Typical Dosage Range | Notes |
| Mouse | Intraperitoneal (i.p.) | 250 - 700 mg/kg[1] | Often co-administered with lipopolysaccharide (LPS) to sensitize the animals to D-GalN's toxic effects.[1] |
| Rat | Intraperitoneal (i.p.) | 200 - 1400 mg/kg[2][3] | A dose of 800 mg/kg has been shown to induce significant liver injury.[4] |
| Rabbit | Intravenous (i.v.), Intraperitoneal (i.p.) | 0.3 - 1.2 g/kg (i.v.)[5], 750 mg/kg (i.p.)[6] | Intravenous administration of 0.6 g/kg is considered an optimal dose for inducing acute liver failure.[5] |
| Canine | Intravenous (i.v.) | 0.5 - 1.5 g/kg[7][8][9][10][11] | A dose of 1.0 g/kg resulted in 100% mortality within 48 hours in one study.[7] |
Table 2: Comparative Effects on Liver Enzymes
| Species | Treatment | Time Point | ALT Levels (IU/L) | AST Levels (IU/L) |
| Mouse | D-GalN (700 mg/kg) + LPS (10 µg/kg) i.p. | 6 hours | Significantly increased | Significantly increased |
| Rat | D-GalN (1.1 g/kg) i.p. | 48 hours | ~2098 ± 886 | ~1624 ± 692 |
| Rabbit | D-GalN (0.6 g/kg) i.v. | 24 hours | Significantly increased | Significantly increased |
| Canine | D-GalN (1.5 g/kg) i.v. | Post-treatment peak | 32 to 9740 | 26 to 5977 |
Table 3: Histopathological Findings
| Species | Key Histopathological Features |
| Mouse | Hepatocyte apoptosis and necrosis, inflammatory cell infiltration.[1] |
| Rat | Massive hepatocyte necrosis, generalized and diffused degenerative changes.[12] |
| Rabbit | Dose-dependent hepatocellular necrosis, congestion of blood vessels, and dilation of blood sinusoids.[5] |
| Canine | Massive hepatic necrosis.[7][9][10] |
Signaling Pathways in D-Galactosamine-Induced Hepatotoxicity
D-GalN, particularly when co-administered with an endotoxin (B1171834) like LPS, triggers a complex signaling cascade that culminates in hepatocyte apoptosis. A key player in this pathway is Tumor Necrosis Factor-alpha (TNF-α). The binding of TNF-α to its receptor (TNFR1) initiates a downstream cascade involving the activation of c-Jun N-terminal kinase (JNK) and caspases. JNK2, specifically, has been shown to be critical for the activation of caspase-8, which in turn activates the mitochondrial death pathway, leading to the release of cytochrome c and the activation of executioner caspases like caspase-3.[13]
Figure 1: Simplified signaling pathway of D-GalN/LPS-induced hepatocyte apoptosis.
Experimental Workflow
A typical experimental workflow for studying D-GalN hepatotoxicity involves several key stages, from animal model selection and induction of liver injury to the collection of samples and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]
- 4. oncotarget.com [oncotarget.com]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. mmpc.org [mmpc.org]
- 7. Oxidative stress promotes D-GalN/LPS-induced acute hepatotoxicity by increasing glycogen synthase kinase 3β activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. [Role of autophagy in acute liver failure induced by D-galactosamine/lipopolysaccharide in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidative stress promotes d-GalN/LPS-induced acute hepatotoxicity by increasing glycogen synthase kinase 3β activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Dynamics of liver enzymes in rabbits experimentally infected with Fasciola sp. (Intermediate form from Japan) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gene Expression Profiles in D-Galactosamine vs. Bile Duct Ligation Liver Injury Models
For researchers, scientists, and drug development professionals, understanding the nuances of preclinical liver injury models is paramount for translational success. This guide provides an objective comparison of two widely used models: the D-Galactosamine (D-GalN) model of acute liver injury and the bile duct ligation (BDL) model of cholestatic liver fibrosis. We delve into their distinct gene expression signatures and associated signaling pathways, supported by experimental data.
This comparative analysis aims to equip researchers with the necessary information to select the most appropriate model for their specific research questions, whether it be investigating mechanisms of acute hepatotoxicity or chronic fibrotic liver disease.
At a Glance: Key Differences in Gene Expression
The D-GalN and BDL models induce liver injury through fundamentally different mechanisms, resulting in distinct transcriptional landscapes. The D-GalN model, characterized by acute, dose-dependent hepatocyte necrosis, triggers a rapid inflammatory response and regenerative processes. In contrast, the BDL model mimics cholestatic liver disease, where the obstruction of bile flow leads to a more progressive injury pattern characterized by bile acid accumulation, inflammation, and fibrosis.
These differences are reflected in their gene expression profiles. The D-GalN model shows a strong upregulation of genes involved in acute phase response, cytokine signaling, and cell cycle regulation, reflecting the body's immediate attempt to combat the toxic insult and initiate repair. The BDL model, on the other hand, exhibits a more chronic inflammatory and fibrotic signature, with sustained upregulation of genes associated with extracellular matrix deposition, collagen synthesis, and inflammatory cell infiltration.
Quantitative Gene Expression Analysis
The following tables summarize the differentially expressed genes (DEGs) commonly reported in the D-Galactosamine and Bile Duct Ligation models. It is important to note that the specific genes and the magnitude of their expression changes can vary depending on the experimental conditions, such as the animal species, dose, and time point of analysis.
Table 1: Differentially Expressed Genes in the D-Galactosamine (D-GalN) Model
| Gene Category | Upregulated Genes | Downregulated Genes |
| Inflammation & Immunity | TNF-α, IL-6, IL-1β, CXCL1, CXCL10, iNOS[1][2][3][4] | |
| Cell Cycle & Proliferation | Cyclins, CDKs | |
| Protein Synthesis & Degradation | Genes involved in mRNA processing and binding[5] | |
| Apoptosis | Caspase-3[6] |
Table 2: Differentially Expressed Genes in the Bile Duct Ligation (BDL) Model
| Gene Category | Upregulated Genes | Downregulated Genes |
| Fibrosis & ECM Remodeling | Collagen 1a1, α-SMA, TGF-β1, TGF-β2, TIMP2, MMP2[7] | |
| Inflammation & Immunity | IL-17, TNF-α, Ccr2, Csf1, Serpine1[8][9] | NKp46[8] |
| Bile Acid Metabolism | Genes involved in bile acid synthesis and transport | |
| Cell Proliferation | Genes associated with cholangiocyte and hepatocyte proliferation[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these models. Below are generalized methodologies for inducing liver injury using D-Galactosamine and bile duct ligation.
D-Galactosamine-Induced Acute Liver Injury
The D-Galactosamine (D-GalN) model is a well-established method for inducing acute liver failure that mimics certain aspects of viral hepatitis.[11] D-GalN, often administered in combination with lipopolysaccharide (LPS) to sensitize the liver to endotoxin-mediated damage, leads to rapid and severe hepatocyte apoptosis and necrosis.[6][12]
-
Animal Model: Typically, male C57BL/6 mice or Wistar rats are used.[4][11]
-
Induction Method: A single intraperitoneal (i.p.) injection of D-Galactosamine is administered.[5] For a more severe and rapid injury model, LPS is co-administered. A common dosage for mice is 800 mg/kg of D-GalN and 100-500 µg/kg of LPS.[12]
-
Time Course: Liver injury develops rapidly, with peak necrosis and inflammation typically observed between 6 and 24 hours post-injection.[5] A regeneration phase can be observed around 72 hours.[5]
-
Gene Expression Analysis: Liver tissue is harvested at specific time points post-injection. RNA is extracted, and gene expression is commonly analyzed using microarray or RNA-sequencing (RNA-seq).[4][5]
Bile Duct Ligation-Induced Cholestatic Liver Injury
The bile duct ligation (BDL) model is the most widely used experimental model to study cholestatic liver injury and fibrosis.[13] It involves the surgical occlusion of the common bile duct, leading to the accumulation of bile acids in the liver, which causes inflammation, hepatocellular damage, and subsequent fibrosis.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[7][13]
-
Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The duct is then double-ligated with sutures and transected between the two ligatures.[14][15] A sham operation, where the bile duct is manipulated but not ligated, serves as the control.[14][15]
-
Time Course: The pathological changes are progressive. Inflammation and necrosis are evident within the first week, followed by the development of significant fibrosis over 2 to 4 weeks.[8]
-
Gene Expression Analysis: Liver tissue is collected at various time points after surgery. Gene expression is analyzed using techniques such as quantitative real-time PCR (qRT-PCR), microarray, or RNA-seq to assess the transcriptional changes associated with cholestasis and fibrosis.[8][10]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in these models, we have generated diagrams using the Graphviz DOT language.
References
- 1. D-Galactosamine Causes Liver Injury Synergistically with Lipopolysaccharide but not Zymosan in Chicks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]
- 4. Identification of key immune-related genes associated with LPS/D-GalN-induced acute liver failure in mice based on transcriptome sequencing [PeerJ] [peerj.com]
- 5. Comprehensive analysis of differential gene expression profiles on D-galactosamine-induced acute mouse liver injury and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Protective effect of bicyclol against bile duct ligation-induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liver fibrosis in bile duct-ligated rats correlates with increased hepatic IL-17 and TGF-β2 expression | Annals of Hepatology [elsevier.es]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional profiling after bile duct ligation identifies PAI-1 as a contributor to cholestatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bile duct ligation surgery and experimental setup [bio-protocol.org]
- 15. thno.org [thno.org]
Safety Operating Guide
Personal protective equipment for handling D(+)-Galactosamine hydrochloride
This guide provides comprehensive safety and logistical information for the handling and disposal of D(+)-Galactosamine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under GHS/OSHA criteria, its use as an experimental toxin to induce liver injury in research models necessitates careful handling to minimize exposure.[1] The following personal protective equipment is recommended as a minimum standard of practice.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing of Powder | Safety goggles | Double nitrile gloves | Laboratory coat | N95 respirator or higher (if not in a fume hood) |
| Solution Preparation | Safety goggles | Double nitrile gloves | Laboratory coat | Not generally required (if handled in a fume hood) |
| Experimental Use | Safety glasses | Single pair of nitrile gloves | Laboratory coat | Not generally required |
II. Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for safely handling this compound from receipt to experimental use.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.[2]
-
Wear a lab coat and nitrile gloves during inspection.
-
Verify the container is sealed and properly labeled.
-
Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3][4] The recommended storage temperature is often refrigerated or at -20°C for long-term stability.[4][5]
2. Weighing the Powder:
-
All handling of powdered this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2][6]
-
Don the appropriate PPE: a lab coat, double nitrile gloves, and safety goggles.[2] If a fume hood is unavailable, an N95 respirator is recommended.[7]
-
Use dedicated, clean spatulas and weigh boats.
-
Handle the powder gently to minimize aerosolization.
-
After weighing, securely close the primary container.
-
Clean the balance and surrounding surfaces with a damp cloth or towel to remove any residual powder. Dispose of cleaning materials as chemical waste.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood to minimize inhalation exposure.[3]
-
Aqueous Solutions: this compound is soluble in water and phosphate-buffered saline (PBS).[5][8]
-
Calculate the required mass of the solid for your desired concentration and volume.[1]
-
Weigh the appropriate amount of powder as described in the previous step.
-
Transfer the solid to a suitable volumetric flask.
-
Add a portion of the solvent (e.g., deionized water or PBS) and swirl gently to dissolve the solid.[7]
-
Once dissolved, add the remaining solvent to reach the final volume.
-
Stopper the flask and invert several times to ensure the solution is homogeneous.[9]
-
Aqueous solutions are not recommended to be stored for more than one day.[5]
-
-
Organic Solvent Solutions: This compound is also soluble in organic solvents like DMSO, ethanol, and DMF.[5]
-
Follow the same general procedure as for aqueous solutions, using the appropriate organic solvent.
-
When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas.[5]
-
Ensure that for subsequent dilutions into aqueous buffers for biological experiments, the residual amount of the organic solvent is insignificant, as it may have physiological effects.[5]
-
-
Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and your initials.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Unused Product and Contaminated Solids:
-
Dispose of expired or unwanted solid this compound as chemical waste.
-
Collect all contaminated disposable items, such as gloves, weigh boats, pipette tips, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[2][3]
-
This waste should be offered to a licensed disposal company.[3]
-
-
Liquid Waste (Solutions):
-
Collect all unused solutions and rinsates containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Do not pour chemical waste down the drain.[10]
-
-
Empty Containers:
IV. Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1772-03-8 | [4][10] |
| Molecular Formula | C₆H₁₃NO₅ · HCl | [12] |
| Molecular Weight | 215.6 g/mol | [5] |
| Appearance | Off-white to white crystalline solid/powder | [4][5][12] |
| Melting Point | 182 - 185 °C | [4][12] |
| Solubility | Water: ~25 mg/mLPBS (pH 7.2): ~10 mg/mLDMSO: ~25 mg/mLDMF: ~25 mg/mLEthanol: ~5 mg/mL | [8][5][5][5][5] |
V. Visual Workflow and Logic Diagrams
The following diagrams illustrate the safe handling workflow and the decision-making process for selecting appropriate PPE.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. flinnsci.com [flinnsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]
- 6. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 7. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. Preparing Solutions [dept.harpercollege.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
